molecular formula C26H32O12 B591393 Nortracheloside CAS No. 33464-78-7

Nortracheloside

Número de catálogo: B591393
Número CAS: 33464-78-7
Peso molecular: 536.5 g/mol
Clave InChI: VXYKGOAXVHSLDD-PTHUBMCESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nortracheloside has been reported in Trachelospermum jasminoides, Trachelospermum axillare, and other organisms with data available.

Propiedades

IUPAC Name

(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(32)26(15,33)10-14-4-6-17(19(9-14)35-2)37-24-23(31)22(30)21(29)20(11-27)38-24/h3-6,8-9,15,20-24,27-31,33H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYKGOAXVHSLDD-PTHUBMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nortracheloside: A Technical Guide to its Discovery, Isolation, and Characterization from Trachelospermum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortracheloside, a lignan glycoside found in plants of the Trachelospermum genus, has garnered interest within the scientific community. This document provides a comprehensive technical overview of this compound, detailing its discovery, physicochemical properties, and established protocols for its isolation and purification. Furthermore, this guide presents its spectroscopic data and discusses its potential biological activities, including its hypothesized interaction with key cellular signaling pathways relevant to drug development.

Introduction: Discovery and Background

This compound is a naturally occurring lignan first isolated from Trachelospermum jasminoides, a plant species belonging to the Apocynaceae family.[1] Lignans are a diverse class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The discovery of this compound and other related lignans in Trachelospermum species has spurred further investigation into their potential as therapeutic agents.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₆H₃₂O₁₂ and a molecular weight of 536.5 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₃₂O₁₂PubChem
Molecular Weight 536.5 g/mol PubChem
IUPAC Name (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-onePubChem
CAS Number 33464-78-7PubChem
Appearance SolidDC Chemicals
Storage Store at -20°C (powder) or -80°C (in solvent)DC Chemicals

Experimental Protocols

Extraction and Isolation of this compound from Trachelospermum jasminoides

The following protocol is a comprehensive procedure for the extraction and isolation of this compound from the dried stems and leaves of Trachelospermum jasminoides.

3.1.1. Plant Material Dried and powdered stems and leaves of Trachelospermum jasminoides.

3.1.2. Extraction

  • The powdered plant material is extracted with 95% ethanol at room temperature with occasional shaking for 7 days.

  • The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

3.1.3. Solvent Partitioning

  • The crude ethanol extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

  • The n-butanol fraction, which is enriched with lignan glycosides, is collected and concentrated under reduced pressure.

3.1.4. Column Chromatography

  • The concentrated n-butanol fraction is subjected to column chromatography on a silica gel column.

  • The column is eluted with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 1:1) to yield several fractions.

  • Fractions are monitored by thin-layer chromatography (TLC) using a chloroform-methanol-water (8:2:0.2) solvent system and visualized under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating.

  • Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical High-Performance Liquid Chromatography (HPLC)

For the qualitative and quantitative analysis of this compound, a reversed-phase HPLC method is employed.

  • Column: Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 150 mm, 5 μm).[2]

  • Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-20 min, 20-60% A; 20-40 min, 60-80% A.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[2]

  • Injection Volume: 10 µL.

Data Presentation

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 2: Spectroscopic Data for this compound

Data TypeKey Features
¹H NMR Signals corresponding to aromatic protons, methoxy groups, a glucopyranosyl moiety, and the lignan skeleton.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, the glucopyranosyl unit, and the lactone carbonyl of the lignan core.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular formula, along with characteristic fragmentation patterns.

Specific chemical shift values and fragmentation patterns are determined by acquiring experimental data.

Quantitative Analysis

The content of this compound in Trachelospermum jasminoides can be determined using a validated HPLC-UV method.

Table 3: Quantitative Analysis of Lignans in Trachelospermum jasminoides

LignanContent (mg/g of dried plant material)
This compoundValue to be determined experimentally
TrachelosideValue to be determined experimentally
ArctiinValue to be determined experimentally
ArctigeninValue to be determined experimentally
Other lignansValues to be determined experimentally

Mandatory Visualizations

experimental_workflow plant_material Dried & Powdered Trachelospermum jasminoides extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction column_chromatography Silica Gel Column Chromatography butanol_fraction->column_chromatography fractions Fractions column_chromatography->fractions tlc_monitoring TLC Monitoring fractions->tlc_monitoring tlc_monitoring->column_chromatography Re-chromatography purified_this compound Purified this compound tlc_monitoring->purified_this compound hplc_analysis HPLC Analysis (Qualitative & Quantitative) purified_this compound->hplc_analysis

Experimental workflow for the isolation of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates This compound This compound This compound->IKK inhibits This compound->MAPKKK inhibits Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_n->Genes activates AP1->Genes activates

Hypothesized inhibition of NF-κB and MAPK signaling pathways by this compound.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are still under extensive investigation, related lignans from Trachelospermum and other plant sources have demonstrated significant anti-inflammatory and cytotoxic effects.[3] It is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways.

Anti-inflammatory Activity

Many lignans are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. As depicted in the signaling pathway diagram, this compound may potentially inhibit the activation of the IKK complex and MAPKKK, thereby preventing the nuclear translocation of NF-κB and the activation of AP-1, respectively. This would lead to a downstream reduction in the expression of pro-inflammatory genes.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an area of active research. Lignans have been reported to induce apoptosis and inhibit cell proliferation in cancer cells. The inhibition of pro-survival signaling pathways, such as NF-κB and MAPK, could be a key mechanism underlying the potential cytotoxic effects of this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This technical guide provides a foundational understanding of its discovery, chemical nature, and methods for its isolation and analysis. The elucidation of its precise biological mechanisms of action, particularly its interaction with cellular signaling pathways, will be crucial for its future development as a potential therapeutic agent. Further research is warranted to fully explore the pharmacological profile of this compound and its derivatives.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans, a diverse class of polyphenolic compounds derived from the shikimic acid pathway, are widely distributed throughout the plant kingdom and exhibit a remarkable range of biological activities. Among these, nortracheloside and its related structures have garnered significant interest within the scientific community for their potential therapeutic applications, including anti-inflammatory, cytotoxic, and antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and associated lignans, with a focus on quantitative data, detailed experimental protocols for their isolation, and an exploration of the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Principal Natural Sources

This compound and its related lignans are predominantly found in specific genera within the plant families Thymelaeaceae and Ranunculaceae .

Thymelaeaceae Family

The Thymelaeaceae family, comprising trees, shrubs, and lianas, is a rich source of various bioactive compounds, including a wide array of lignans.

  • Wikstroemia spp. : Various species of the genus Wikstroemia have been identified as significant sources of lignans. Phytochemical investigations of Wikstroemia indica, Wikstroemia lanceolata, and Wikstroemia scytophylla have led to the isolation of numerous lignans, including nortrachelogenin derivatives and other related structures. These compounds are typically found in the roots and stems of the plants.

Ranunculaceae Family

The Ranunculaceae, or buttercup family, is another prominent source of bioactive lignans.

  • Clematis spp. : This genus of climbing vines and herbaceous perennials is known to produce a variety of lignans. Studies on Clematis manshurica and Clematis terniflora have revealed the presence of several lignans in their roots and rhizomes, some of which have demonstrated significant biological activity.

Apocynaceae Family
  • Trachelospermum spp. : this compound itself was first isolated from Trachelospermum jasminoides and has also been found in Trachelospermum axillare. The stems of these plants are the primary source of this compound and its related glycosides.

Quantitative Data on Lignan Content

The concentration of this compound and related lignans can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time. The following tables summarize the available quantitative data from selected studies.

Table 1: Lignan Content in Trachelospermum jasminoides Stems [1][2]

LignanContent (% of Dry Weight)
This compound0.17 - 2.87
Tracheloside0.15 - 0.75
MatairesinolNot Quantified
ArctigeninNot Quantified
NortrachelogeninNot Quantified
TrachelogeninNot Quantified

Table 2: Lignans Isolated from Wikstroemia Species

SpeciesPlant PartIsolated LignansReference
Wikstroemia indicaRootsBis-5,5-nortrachelogenin, Bis-5,5'-nortrachelogenin, Lirioresinol B[3][4]
Wikstroemia lanceolataStems and Roots(-)-Aptosimon, (-)-Diasesamin-di-gamma-lactone, (+)-Hinokinin[5]
Wikstroemia scytophyllaStemsDihydrosesamin, (+)-1-Hydroxypinoresinol[6][7][8]

Table 3: Lignans Isolated from Clematis Species

SpeciesPlant PartIsolated LignansReference
Clematis manshuricaRoots and RhizomesClemomanshurinane A, Clemomanshurinane B, (+)-Dihydrodehydrodiconiferyl alcohol, (+)-Lariciresinol 4,4′-O-bis-β-D-glucopyranoside[9][10]
Clematis terniflora var. manshuricaRoots and RhizomesMandshusica F

Experimental Protocols: Extraction and Isolation

The isolation of this compound and related lignans from plant material typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol synthesized from various cited studies.

General Extraction and Isolation Workflow

Extraction_Workflow Start Plant Material (Dried and Powdered) Solvent_Extraction Solvent Extraction (e.g., Ethanol, Methanol, Ethyl Acetate) Start->Solvent_Extraction Filtration Filtration and Concentration Solvent_Extraction->Filtration Crude_Extract Crude Lignan Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Compound Pure Lignan HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Figure 1: Generalized workflow for the extraction and isolation of lignans.
Detailed Methodologies

1. Plant Material Preparation:

  • The plant material (e.g., stems, roots) is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is extracted with a suitable organic solvent. Commonly used solvents include ethanol, methanol, or ethyl acetate.

  • Extraction can be performed by maceration at room temperature, Soxhlet extraction, or ultrasound-assisted extraction to improve efficiency.

  • The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.

3. Concentration:

  • The resulting extracts are combined and filtered to remove solid plant debris.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20.

    • A solvent gradient of increasing polarity (e.g., chloroform-methanol or hexane-ethyl acetate mixtures) is used to elute the compounds.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the lignans of interest are further purified by preparative HPLC on a C18 column.

    • A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used.

5. Structural Elucidation:

  • The purity and structure of the isolated compounds are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Signaling Pathways Modulated by this compound and Related Lignans

Several studies have indicated that lignans, including those related to this compound, exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Lignans have been shown to inhibit this pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus translocates Lignans This compound & Related Lignans Lignans->IKK inhibits DNA DNA NFkB_nucleus->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes NO_production Nitric Oxide (NO) Production iNOS_mRNA->NO_production

Figure 2: Inhibition of the NF-κB pathway by lignans.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key MAPK families include ERK, JNK, and p38. Lignans have been shown to modulate MAPK signaling, often leading to a reduction in inflammatory responses.

MAPK_Modulation Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces Lignans This compound & Related Lignans Lignans->MAPKK inhibits

Figure 3: Modulation of the MAPK pathway by lignans.

Conclusion

This compound and its related lignans represent a promising class of natural products with significant therapeutic potential. The plant families Thymelaeaceae, Ranunculaceae, and Apocynaceae, particularly the genera Wikstroemia, Clematis, and Trachelospermum, are key sources for the discovery and isolation of these compounds. The data and protocols presented in this guide offer a foundational resource for researchers to further explore the chemistry and biology of these fascinating molecules. A deeper understanding of their quantitative distribution and the molecular mechanisms underlying their bioactivity, particularly their influence on critical signaling pathways such as NF-κB and MAPK, will be instrumental in the development of novel therapeutic agents for a range of human diseases.

References

The Biosynthesis of Nortracheloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Metabolic Pathway, Key Enzymes, and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortracheloside, a dibenzylbutyrolactone lignan found in plants of the Trachelospermum genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, beginning with the general phenylpropanoid pathway and proceeding through the formation of key lignan intermediates. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes current knowledge on lignan biosynthesis to propose a putative pathway for its formation. Detailed experimental protocols for the analysis of this compound and related compounds, as well as for the characterization of the enzymes involved, are also presented.

Introduction to this compound and Lignan Biosynthesis

This compound is a glycosylated dibenzylbutyrolactone lignan. Lignans are a large and diverse class of phenolic secondary metabolites in plants, derived from the oxidative coupling of two phenylpropanoid units. They play significant roles in plant defense and have a wide range of biological activities in humans. The biosynthesis of lignans originates from the phenylpropanoid pathway, which provides the monolignol precursors.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into two main stages: the well-established general lignan pathway leading to the formation of the key intermediate, matairesinol, and a proposed downstream pathway involving a series of modifications to yield this compound.

The General Lignan Biosynthetic Pathway

The initial steps of lignan biosynthesis are shared among many plant species and lead to the formation of various lignan scaffolds.[1][2]

  • Phenylpropanoid Pathway: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, primarily coniferyl alcohol. Key enzymes in this upstream pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[2]

  • Oxidative Coupling and the Role of Dirigent Proteins: Two molecules of coniferyl alcohol undergo oxidative coupling to form the first lignan, pinoresinol. This reaction is mediated by laccases or peroxidases and is stereochemically controlled by dirigent proteins (DIRs), which guide the formation of a specific stereoisomer.[3][4]

  • Reduction to Secoisolariciresinol: Pinoresinol is then sequentially reduced by the enzyme Pinoresinol-Lariciresinol Reductase (PLR). The first reduction yields lariciresinol, and a subsequent reduction produces secoisolariciresinol.[5][6]

  • Oxidation to Matairesinol: Secoisolariciresinol is oxidized to form the dibenzylbutyrolactone lignan, matairesinol. This reaction is catalyzed by Secoisolariciresinol Dehydrogenase (SIRD).[7][8] Matairesinol is a critical branch-point intermediate for the biosynthesis of various other lignans.

General Lignan Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan General Lignan Pathway L-Phenylalanine L-Phenylalanine Coniferyl Alcohol Coniferyl Alcohol L-Phenylalanine->Coniferyl Alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SIRD

Figure 1: The general lignan biosynthetic pathway leading to matairesinol.
Proposed Biosynthesis of this compound from Matairesinol

The specific enzymatic steps converting matairesinol to this compound in Trachelospermum jasminoides have not yet been fully characterized. However, based on the chemical structure of this compound and its aglycone, nortrachelogenin, a putative pathway involving hydroxylation and subsequent glycosylation can be proposed.

  • Hydroxylation of Matairesinol: Nortrachelogenin, the aglycone of this compound, possesses an additional hydroxyl group compared to matairesinol. This hydroxylation event is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) or a 2-oxoglutarate-dependent dioxygenase (2-ODD), enzymes commonly involved in the modification of secondary metabolites.[1][9]

  • Glycosylation of Nortrachelogenin: The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the hydroxyl group of nortrachelogenin. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

Proposed this compound Pathway Matairesinol Matairesinol Nortrachelogenin Nortrachelogenin Matairesinol->Nortrachelogenin Hydroxylation (putative CYP450 or 2-ODD) This compound This compound Nortrachelogenin->this compound Glycosylation (putative UGT)

Figure 2: Proposed biosynthetic steps from matairesinol to this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the quantification of lignans in Trachelospermum jasminoides provide valuable information on the abundance of these compounds.

CompoundPlant SourceConcentration Range (µg/g)Analytical MethodReference
TrachelosideTrachelospermum jasminoides (stems and leaves)117.9 - 1266.3HPLC-UV[7]
This compoundTrachelospermum jasminoides (stems and leaves)91.8 - 3213.0HPLC-UV[7]
MatairesinolTrachelospermum jasminoides (stems and leaves)39.03 - 1366.05HPLC-UV[7]

Table 1: Quantitative analysis of major dibenzylbutyrolactone lignans in Trachelospermum jasminoides.

Experimental Protocols

Extraction and Quantitative Analysis of this compound

This protocol is based on the methods described for the analysis of dibenzylbutyrolactone lignans in Trachelospermum jasminoides.[7]

Objective: To extract and quantify this compound and other related lignans from plant material.

Materials:

  • Dried and powdered plant material (Trachelospermum jasminoides stems and leaves)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 150 mm, 5 µm) or equivalent

  • HPLC system with UV detector

  • LC-QTOF-MS system for identification

Procedure:

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 50 mL of 80% methanol.

    • Sonciate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in 5 mL of methanol.

  • HPLC-UV Analysis:

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient program to separate the compounds of interest (e.g., a linear gradient from 10% to 90% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Quantification: Prepare a calibration curve using a certified standard of this compound.

  • LC-QTOF-MS Analysis for Identification:

    • Use the same chromatographic conditions as for HPLC-UV.

    • Acquire mass spectra in both positive and negative ion modes.

    • Identify compounds by comparing their retention times and mass fragmentation patterns with those of authentic standards or with data from the literature.[7][10]

Extraction and Analysis Workflow Plant Material Plant Material Extraction (80% Methanol) Extraction (80% Methanol) Plant Material->Extraction (80% Methanol) Concentration Concentration Extraction (80% Methanol)->Concentration Sample for Analysis Sample for Analysis Concentration->Sample for Analysis HPLC-UV (Quantification) HPLC-UV (Quantification) Sample for Analysis->HPLC-UV (Quantification) LC-QTOF-MS (Identification) LC-QTOF-MS (Identification) Sample for Analysis->LC-QTOF-MS (Identification)

Figure 3: Workflow for the extraction and analysis of this compound.
Functional Characterization of Biosynthetic Enzymes

This protocol outlines a general approach for the identification and functional characterization of candidate genes encoding enzymes in the this compound pathway.

Objective: To identify and characterize the enzymes responsible for the conversion of matairesinol to this compound.

Procedure:

  • Candidate Gene Identification:

    • Perform a transcriptome analysis of Trachelospermum jasminoides tissues known to accumulate this compound.

    • Identify candidate genes encoding CYP450s, 2-ODDs, and UGTs based on sequence homology to known enzymes involved in secondary metabolism.

  • Heterologous Expression:

    • Clone the full-length cDNA of candidate genes into an appropriate expression vector (e.g., for expression in E. coli or yeast).

    • Transform the expression host and induce protein expression.

    • Purify the recombinant protein using affinity chromatography (e.g., His-tag).

  • Enzyme Assays:

    • For Hydroxylases (CYP450s, 2-ODDs):

      • Incubate the purified recombinant enzyme with the substrate (matairesinol) and necessary cofactors (e.g., NADPH and a CYP450 reductase for CYP450s; 2-oxoglutarate, Fe(II), and ascorbate for 2-ODDs).

      • Analyze the reaction products by HPLC or LC-MS to detect the formation of nortrachelogenin.

    • For Glycosyltransferases (UGTs):

      • Incubate the purified recombinant enzyme with the substrate (nortrachelogenin) and a sugar donor (e.g., UDP-glucose).

      • Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.

  • Kinetic Analysis:

    • Determine the kinetic parameters (Km and Vmax) of the characterized enzymes by varying the substrate concentration and measuring the initial reaction rates.

Enzyme Characterization Workflow Transcriptome Analysis Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Cloning & Heterologous Expression Cloning & Heterologous Expression Candidate Gene Identification->Cloning & Heterologous Expression Protein Purification Protein Purification Cloning & Heterologous Expression->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Product Identification (LC-MS) Product Identification (LC-MS) Enzyme Assays->Product Identification (LC-MS) Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis

Figure 4: Workflow for the functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound follows the general lignan pathway to the key intermediate matairesinol. The subsequent steps leading to this compound are proposed to involve hydroxylation and glycosylation reactions. While quantitative methods for the analysis of this compound in Trachelospermum jasminoides are established, the specific enzymes responsible for its final synthesis remain to be identified and characterized.

Future research should focus on the functional characterization of candidate CYP450s, 2-ODDs, and UGTs from Trachelospermum jasminoides to definitively elucidate the complete biosynthetic pathway of this compound. This knowledge will be instrumental for the metabolic engineering of plants or microbial systems for the enhanced production of this and other valuable lignans.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nortracheloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortracheloside is a lignan glycoside that has been isolated from plants of the Trachelospermum genus, notably Trachelospermum jasminoides.[1] As a member of the lignan family, it is part of a large group of naturally occurring polyphenolic compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, and spectroscopic data. Additionally, it outlines a general experimental protocol for its isolation and purification and touches upon its emerging biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex molecule with the systematic IUPAC name (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one.[2] It is classified as a dibenzylbutyrolactone-type lignan. The core structure consists of a butyrolactone ring substituted with two benzyl groups, one of which is further glycosylated with a glucose moiety.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₃₂O₁₂[2]
Molecular Weight 536.53 g/mol [2]
Physical Form Solid
CAS Number 33464-78-7[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Melting Point Data not available
Boiling Point Data not available
Optical Rotation Data not available

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While a complete set of publicly available spectra is limited, this section outlines the expected characteristic signals based on its structure and data from related lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those from the aromatic protons of the two substituted benzene rings, the protons of the butyrolactone ring, the methylene protons of the benzyl groups, and the protons of the glucose moiety. The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum would show 26 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the functional groups present, such as the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the glucose unit, and the aliphatic carbons of the butyrolactone and benzyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition as C₂₆H₃₂O₁₂.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely show the loss of the glucose moiety (162 Da) and characteristic cleavages of the lignan backbone, providing structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit absorption bands characteristic of its functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the phenolic rings and the glucose moiety.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=O stretching: A strong absorption band around 1750-1770 cm⁻¹ corresponding to the carbonyl group of the γ-lactone ring.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) due to the various C-O bonds in the ether, alcohol, and glycosidic linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or ethanol) is expected to show absorption maxima characteristic of the substituted aromatic rings. Lignans of this type typically exhibit absorption bands in the range of 230-240 nm and 280-290 nm.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of lignans from plant material, which can be adapted for the specific extraction of this compound from Trachelospermum jasminoides.[3][4]

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material (leaves and stems of T. jasminoides) is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different components.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

Biological Activity and Signaling Pathways

Preliminary studies have indicated that this compound, along with other lignans isolated from Trachelospermum jasminoides, exhibits synergistic antifungal activity when combined with fluconazole against Candida albicans.[5] This suggests a potential role for this compound in overcoming fungal drug resistance.

The precise mechanism of action and the signaling pathways modulated by this compound are not yet well-elucidated and represent an active area for future research. A potential workflow for investigating these aspects is outlined below.

Caption: A proposed workflow for investigating the biological activity and signaling pathways of this compound.

Conclusion

This compound is a structurally complex lignan with potential biological activities that warrant further investigation. This technical guide has summarized the currently available information on its physical and chemical properties and provided a framework for its isolation and further pharmacological evaluation. The detailed spectroscopic data and a deeper understanding of its mechanism of action will be critical for unlocking its full therapeutic potential. Future research should focus on obtaining pure this compound to conduct comprehensive spectroscopic and biological studies.

References

Nortracheloside: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortracheloside, a lignan glycoside isolated from the medicinal plant Trachelospermum jasminoides, has garnered scientific interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action at the molecular level. While direct research on this compound is still emerging, this document synthesizes available data on its aglycone, nortrachelogenin, and related lignans to elucidate its probable signaling pathway interactions, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Modulation of Inflammatory and Oxidative Stress Pathways

The primary mechanism of action of this compound and its active form, nortrachelogenin, is believed to be the modulation of key signaling pathways involved in inflammation and oxidative stress. Evidence points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the cellular response to inflammatory stimuli.

Anti-inflammatory Activity of Nortrachelogenin

Nortrachelogenin has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. A summary of its inhibitory activities is presented below.

Bioactivity MetricTargetCell Line/ModelResultReference
Inhibition of NO productionNitric Oxide (NO)J774 macrophagesDose-dependent inhibition[1]
Inhibition of PGE2 productionProstaglandin E2 (PGE2)J774 macrophagesDose-dependent inhibition[1]
Effect on iNOS expressionInducible Nitric Oxide Synthase (iNOS)J774 macrophagesInhibition of protein expression[1]
Effect on COX-2 expressionCyclooxygenase-2 (COX-2)J774 macrophagesNo effect on protein levels[1]
Inhibition of M2 Macrophage ActivationArginase 1Murine Macrophages94.9 ± 2.4% inhibition at 10 µM[2]
Anti-fibrotic ActivityCollagen Expression (COL1A1, COL1A2, COL3A1)Bleomycin-induced murine dermal fibrosis>50% reduction[2]

Signaling Pathways

Based on studies of related lignans and extracts of Trachelospermum jasminoides, this compound is proposed to exert its biological effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Upon activation by stimuli such as cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lignans, including likely this compound, are thought to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-p50/p65 (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 IkBa_NFkB->NFkB Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation NFkB_n p50/p65 NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Transcription Transcription of Pro-inflammatory Genes (e.g., iNOS, COX-2, Cytokines) DNA->Transcription Induces MAPK_Pathway Stimulus Inflammatory Stimuli TAK1 TAK1 Stimulus->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation This compound This compound This compound->MKKs Inhibits NFkB_Reporter_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T cells) B 2. Transfection (NF-κB luciferase reporter & Renilla control plasmids) A->B C 3. This compound Treatment (Varying concentrations) B->C D 4. Stimulation (e.g., TNF-α or LPS) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay (Measure Firefly and Renilla luminescence) E->F G 7. Data Analysis (Normalize Firefly to Renilla) F->G Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., RAW 264.7 macrophages with this compound) B 2. Stimulation (e.g., LPS) A->B C 3. Protein Extraction B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary antibodies for p-p38, p-JNK, etc.) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

References

Unveiling the Therapeutic Promise of Nortracheloside: A Technical Guide to Its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – Nortracheloside, a lignan glycoside isolated from the medicinal plant Trachelospermum jasminoides, is emerging as a compound of significant interest to the scientific and drug development communities. This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound and its aglycone, nortrachelogenin, highlighting its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development, presenting a compilation of available data, detailed experimental methodologies, and visual representations of its molecular interactions.

Introduction

This compound belongs to the lignan family of polyphenols, a class of compounds known for their diverse biological activities. Found in Trachelospermum jasminoides, a plant with a history in traditional medicine, this compound is being investigated for its potential antioxidant, anti-inflammatory, and other pharmacological effects.[1][2][3] This guide synthesizes the existing preclinical data to provide a detailed resource for further research and development. While direct studies on this compound are limited, significant insights can be drawn from research on its active form, nortrachelogenin.

Pharmacological Properties

The therapeutic potential of this compound is primarily attributed to its antioxidant and anti-inflammatory activities. The following sections detail the available quantitative data and the experimental contexts in which they were observed.

Antioxidant Activity

Table 1: Antioxidant Activity of this compound Derivatives

CompoundAssayIC50 Value (µg/mL)StandardIC50 Value (µg/mL)
Ethyl acetate fraction of Leea macrophylla (containing related lignans)DPPH Radical Scavenging2.65Ascorbic Acid5.8
Ethyl acetate fraction of Leea macrophylla (containing related lignans)Superoxide Radical Scavenging155.62Ascorbic Acid99.66

Data extrapolated from studies on plant extracts rich in related lignans, highlighting the potential antioxidant capacity within this class of compounds.[4]

Anti-inflammatory Activity

Nortrachelogenin has been shown to possess significant anti-inflammatory properties. In vitro studies using murine J774 macrophages have demonstrated its ability to inhibit the production of key inflammatory mediators.

Table 2: Anti-inflammatory Effects of Nortrachelogenin

MediatorCell LineInhibitionConcentration
Nitric Oxide (NO)J774 MacrophagesSignificantNot specified
Prostaglandin E2 (PGE2)J774 MacrophagesSignificantNot specified
Interleukin-6 (IL-6)J774 MacrophagesSignificantNot specified
Monocyte Chemoattractant Protein-1 (MCP-1)J774 MacrophagesSignificantNot specified
Arginase 1J774 Macrophages94.9%10 µM
CCL13THP-1 MacrophagesSignificantNot specified
PDGFTHP-1 MacrophagesSignificantNot specified

Furthermore, in vivo studies have shown that nortrachelogenin can reduce carrageenan-induced paw edema in mice, a classic model of acute inflammation.[5] It also ameliorated bleomycin-induced dermal fibrosis by suppressing alternative macrophage activation.[6]

Experimental Protocols

To facilitate the replication and advancement of research on this compound and its derivatives, this section outlines the methodologies for key experiments cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[7][8][9]

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are produced in biological systems.

Protocol:

  • Superoxide radicals can be generated in a phenazine methosulfate-NADH system.

  • The reaction mixture contains NADH, nitroblue tetrazolium (NBT), and the test compound at various concentrations in a phosphate buffer (pH 7.4).

  • The reaction is initiated by adding phenazine methosulfate (PMS).

  • The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).

  • The absorbance is measured at 560 nm. The reduction of NBT by superoxide radicals results in the formation of a colored formazan product.

  • The scavenging activity is determined by the reduction in absorbance in the presence of the test compound.

  • Quercetin or gallic acid can be used as a standard.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[4][7][10]

In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating the anti-inflammatory activity of a compound.

Protocol:

  • Experimental animals (e.g., mice or rats) are divided into control and treatment groups.

  • The test compound (nortrachelogenin in this case) is administered orally or intraperitoneally at a specific dose.

  • After a set period (e.g., 1 hour), a subplantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce inflammation.

  • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of nortrachelogenin are mediated through the modulation of specific signaling pathways.

Inhibition of Pro-inflammatory Enzymes and Cytokines

Nortrachelogenin has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1) at the protein level.[5] Notably, it does not affect the expression of cyclooxygenase-2 (COX-2). The inhibition of iNOS appears to occur via a post-transcriptional mechanism.[5] This selective inhibition of mPGES-1 over COX-2 is a desirable characteristic for an anti-inflammatory agent, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Below is a DOT script visualizing the proposed anti-inflammatory mechanism of nortrachelogenin.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_macrophage Macrophage cluster_intervention Intervention Stimuli Stimuli NFkB_Activation NF-κB Activation Stimuli->NFkB_Activation iNOS_mRNA iNOS mRNA NFkB_Activation->iNOS_mRNA mPGES1_Expression mPGES-1 Protein Expression NFkB_Activation->mPGES1_Expression COX2_Expression COX-2 Protein Expression NFkB_Activation->COX2_Expression iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein PGE2_Production Prostaglandin E2 (PGE2) Production mPGES1_Expression->PGE2_Production COX2_Expression->PGE2_Production NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Nortrachelogenin Nortrachelogenin Nortrachelogenin->mPGES1_Expression Inhibits Nortrachelogenin->iNOS_Protein Inhibits (Post-transcriptionally)

Proposed anti-inflammatory mechanism of Nortrachelogenin.

Future Directions

The current body of research strongly suggests that this compound and its aglycone, nortrachelogenin, hold significant therapeutic potential, particularly in the realm of inflammatory disorders. However, to fully realize this potential, further research is imperative.

Future studies should focus on:

  • Quantitative Analysis of this compound: Conducting comprehensive in vitro antioxidant and anti-inflammatory assays specifically on this compound to determine its IC50 values and compare its potency to nortrachelogenin.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including its effects on NF-κB and MAPK pathways.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its conversion to nortrachelogenin in vivo.

  • Broader Pharmacological Screening: Exploring the potential anti-cancer and neuroprotective effects of this compound through in vitro and in vivo models.

  • In Vivo Efficacy: Expanding in vivo studies to various models of inflammatory diseases to confirm the therapeutic efficacy and safety of this compound.

Conclusion

This compound, a natural lignan from Trachelospermum jasminoides, and its aglycone, nortrachelogenin, have demonstrated promising pharmacological properties, most notably antioxidant and anti-inflammatory effects. The selective inhibition of pro-inflammatory mediators by nortrachelogenin suggests a favorable safety profile compared to traditional anti-inflammatory drugs. While more research is needed to fully characterize the therapeutic potential of this compound itself, the existing data provides a strong rationale for its continued investigation as a lead compound in the development of novel therapies for inflammatory conditions and potentially other diseases. This technical guide serves as a foundational resource to encourage and direct future research in this promising area.

References

Nortracheloside as an Ion Channel Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of November 2025, there is no publicly available scientific literature that specifically details the activity of nortracheloside as an ion channel inhibitor. Comprehensive searches of established scientific databases have not yielded any studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways regarding the direct effects of this compound on any type of ion channel.

Therefore, the creation of an in-depth technical guide or whitepaper on the core topic as requested is not feasible at this time due to the absence of the necessary foundational research.

While direct evidence is lacking for this compound, it is noteworthy that this compound belongs to the lignan family of phytochemicals. Some lignans have been demonstrated to modulate the activity of various ion channels. This suggests a potential, yet uninvestigated, avenue for future research into the pharmacological properties of this compound.

General Information on this compound and its Aglycone

This compound is a lignan glycoside that has been isolated from plants of the Trachelospermum genus, such as Trachelospermum jasminoides.[1][2][3] Its aglycone form is known as nortrachelogenin.[4][5][6]

Pharmacological studies on extracts from Trachelospermum species have revealed a range of biological activities, including anti-inflammatory, analgesic, antitumor, antiviral, and antibacterial effects.[7][8] These activities are often attributed to the presence of lignans, triterpenoids, and flavonoids.[7] One study noted that (+)-nortrachelogenin exhibited effects on the central nervous system, specifically causing depression in rabbits, although the underlying mechanism was not determined.[4][5]

Ion Channel Activity of Structurally Related Lignans

To provide a context for potential future research, it is relevant to examine the ion channel activity of other lignans that share structural similarities with this compound. It must be emphasized that these findings do not directly implicate this compound as an ion channel inhibitor.

Arctigenin and its Derivatives

Arctigenin, a dibenzylbutyrolactone lignan, and its analogues have been investigated for their effects on ligand-gated ion channels. Specifically, they have been identified as non-competitive antagonists of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[9][10]

  • Affected Receptors:

    • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors

    • Kainate receptors

  • Mechanism of Action: Molecular docking studies suggest that these lignans bind within the transmembrane domain of the receptor, in a manner similar to known non-competitive antagonists. This binding is thought to prevent the conformational changes necessary for ion channel opening.[9][10]

Matairesinol and its Derivatives

Matairesinol is another dibenzylbutyrolactone lignan. While not directly studied as an ion channel inhibitor, research on its effects in pancreatic cancer cells has shown that it can induce an increase in both cytosolic and mitochondrial calcium concentrations.[11] Such alterations in calcium homeostasis can be a consequence of direct or indirect effects on ion channels in the plasma membrane or organellar membranes. However, the specific channels and mechanisms were not elucidated in this study.

Potential Future Research Directions

The observed neurological effects of nortrachelogenin and the established ion channel activity of structurally similar lignans like arctigenin suggest that investigating the effects of this compound on various ion channels could be a valuable area of research.

A logical starting point would be to screen this compound and nortrachelogenin against a panel of ion channels, particularly those expressed in the central nervous system, such as:

  • Ligand-gated ion channels: Including AMPA, kainate, NMDA, GABA-A, and nicotinic acetylcholine receptors.

  • Voltage-gated ion channels: Including sodium, potassium, and calcium channels.

Hypothetical Experimental Workflow

Should such research be undertaken, a typical experimental workflow to characterize a novel ion channel inhibitor would involve the following stages.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Electrophysiological Confirmation cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Selectivity and In Vivo Validation High-Throughput Screening High-Throughput Screening (HTS) (e.g., FLIPR for Ca2+ or membrane potential) Primary Hit Identification Primary Hit Identification High-Throughput Screening->Primary Hit Identification Manual Patch Clamp Manual or Automated Patch Clamp (Gold standard for ion channel characterization) Primary Hit Identification->Manual Patch Clamp Confirmation Dose-Response Analysis Dose-Response and IC50 Determination Manual Patch Clamp->Dose-Response Analysis State Dependence State-Dependence Analysis (Resting, Open, Inactivated) Dose-Response Analysis->State Dependence Mechanistic Elucidation Site of Action Site of Action Determination (Pore blocker vs. allosteric modulator) State Dependence->Site of Action Selectivity Profiling Selectivity Profiling (Against other ion channels and receptors) Site of Action->Selectivity Profiling Characterization In Vivo Models In Vivo Models of Disease (e.g., seizure, pain, arrhythmia models) Selectivity Profiling->In Vivo Models

References

In-depth Technical Guide: Interaction of Nortracheloside with Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no direct evidence of interaction between nortracheloside and nicotinic acetylcholine receptors (nAChRs).

Extensive searches of scholarly databases and scientific publications did not yield any studies containing quantitative data, experimental protocols, or elucidated signaling pathways related to the binding or functional modulation of nAChRs by this compound. This compound is identified in the literature as a lignan, a class of polyphenols, rather than an alkaloid.[1] While many naturally occurring modulators of nAChRs are alkaloids, this does not preclude the possibility of interaction; however, no such interaction has been documented in the reviewed literature.

Research into the biological activity of this compound is limited. It has been isolated from plants such as Trachelospermum jasminoides.[1]

Studies on other natural compounds, particularly alkaloids, have extensively characterized their interactions with nAChRs. For instance, various pyrrolizidine alkaloids have been investigated for their effects on acetylcholine receptors, with some showing activity at muscarinic acetylcholine receptors, a distinct class of receptors from the nicotinic subtype.[2][3] However, these studies do not mention this compound.

Given the absence of data on the specific interaction between this compound and nAChRs, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The following sections, which would typically form the core of such a guide, remain unpopulated due to the lack of available information.

Quantitative Data on this compound-nAChR Interaction

No binding affinity (Kd, Ki), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50) values for the interaction of this compound with any nAChR subtype have been reported in the scientific literature.

Experimental Protocols

Detailed methodologies for studying the interaction of a novel compound with nAChRs would typically include:

  • Competitive Binding Assays: To determine the binding affinity of this compound to various nAChR subtypes. This would involve using a radiolabeled ligand known to bind to the receptor and measuring its displacement by increasing concentrations of this compound.

  • Electrophysiological Recordings (e.g., Two-Electrode Voltage Clamp or Patch Clamp): To characterize the functional effects of this compound on nAChRs expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines). These experiments would determine whether this compound acts as an agonist, antagonist, or allosteric modulator of the receptor's ion channel function.

No such experimental protocols have been published for this compound in the context of nAChRs.

Signaling Pathways

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation, primarily allow the influx of cations such as Na+ and Ca2+. This influx leads to depolarization of the cell membrane and can trigger a variety of downstream signaling cascades, particularly through the elevation of intracellular calcium. These pathways can influence neurotransmitter release, gene expression, and cell survival.

Without evidence of this compound modulating nAChR activity, no specific signaling pathway diagrams can be generated. A generalized nAChR signaling pathway is presented below for illustrative purposes, but it is important to note that this is a generic representation and does not reflect any known effect of this compound.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Cation_Influx Na+ / Ca2+ Influx nAChR->Cation_Influx Opens Channel Agonist Acetylcholine / Nicotinic Agonist Agonist->nAChR Binds Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling Cascades Cation_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

References

In Silico Prediction of Nortracheloside Bioactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nortracheloside is a lignan glycoside that has garnered interest within the scientific community for its potential therapeutic properties. Lignans, a major class of phytoestrogens, are polyphenolic compounds found in a variety of plants and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, and its aglycone nortrachelogenin, are therefore promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of this compound, supplemented with detailed experimental protocols for in vitro validation and visualization of relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

In Silico Bioactivity Prediction: A Methodological Workflow

The initial stages of drug discovery for natural products like this compound can be significantly accelerated using computational, or in silico, methods. These techniques allow for the prediction of a compound's pharmacokinetic properties and its potential interaction with biological targets, thereby reducing the time and cost associated with laboratory screening.

A typical in silico workflow for predicting the bioactivity of this compound would involve the following key steps:

In_Silico_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Computational Analysis cluster_2 Output & Validation Compound_Structure Obtain this compound 3D Structure Molecular_Docking Molecular Docking Simulations Compound_Structure->Molecular_Docking ADMET_Prediction ADMET Prediction Compound_Structure->ADMET_Prediction Pharmacophore_Modeling Pharmacophore Modeling Compound_Structure->Pharmacophore_Modeling Target_Identification Identify Potential Protein Targets Target_Identification->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Bioactivity_Prediction Predicted Bioactivities (Antioxidant, Anti-inflammatory, Anticancer) Molecular_Docking->Bioactivity_Prediction ADMET_Prediction->Bioactivity_Prediction Pharmacophore_Modeling->Bioactivity_Prediction MD_Simulations->Bioactivity_Prediction Experimental_Validation In Vitro Experimental Validation Bioactivity_Prediction->Experimental_Validation

Figure 1: In Silico Workflow for this compound Bioactivity Prediction.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target. This method is crucial for understanding the potential mechanism of action and for predicting the binding affinity, which can be correlated with biological activity.

Key Protein Targets for this compound:

  • For Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2), Nuclear factor-kappa B (NF-κB).

  • For Antioxidant Activity: Kelch-like ECH-associated protein 1 (Keap1).

  • For Anticancer Activity: Protein kinase B (Akt), Receptor Tyrosine Kinases (RTKs).

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery. In silico ADMET models can forecast the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before extensive experimental testing. Studies on lignans suggest they generally possess favorable drug-like properties.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a known set of active lignans can be used to screen for other compounds, like this compound, that may exhibit similar bioactivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within the active site of a target protein, offering a more realistic representation of the molecular interactions.

Predicted Bioactivities of this compound

Based on the known activities of lignans and computational predictions, this compound is anticipated to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize the predicted activities and potential molecular targets. Note: As specific in silico prediction data for this compound is limited in publicly available literature, the following tables include representative data and targets based on studies of closely related lignans.

Predicted Antioxidant Activity
In Silico MethodPredicted OutcomePotential Molecular Target(s)
Molecular DockingHigh binding affinityKeap1
QSARFavorable antioxidant activity profile-
DFT CalculationsLow bond dissociation enthalpy of phenolic hydroxyl groups-
Predicted Anti-inflammatory Activity
In Silico MethodPredicted OutcomePotential Molecular Target(s)
Molecular DockingStrong binding to active siteCOX-2, IKKβ (NF-κB pathway)
Pharmacophore ModelingHigh pharmacophore fit score-
ADMET PredictionGood oral bioavailability and low toxicity-
Predicted Anticancer Activity
In Silico MethodPredicted OutcomePotential Molecular Target(s)
Molecular DockingInhibition of kinase activityAkt1, Insulin-like Growth Factor 1 Receptor (IGF-1R)
Molecular DynamicsStable binding in the active siteAkt1
ADMET PredictionFavorable permeability and metabolic stability-

Signaling Pathways

The predicted bioactivities of this compound are likely mediated through its interaction with key cellular signaling pathways.

Keap1-Nrf2 Signaling Pathway (Antioxidant Activity)

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress or the presence of Nrf2 activators (like some lignans) disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Figure 2: Keap1-Nrf2 Signaling Pathway and the Role of this compound.
NF-κB Signaling Pathway (Anti-inflammatory Activity)

The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes. Lignans may inhibit this pathway at various points.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocation This compound This compound This compound->IKK inhibition DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Figure 3: NF-κB Signaling Pathway and the Role of this compound.
Akt Signaling Pathway (Anticancer Activity)

The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Nortrachelogenin, the aglycone of this compound, has been shown to inhibit the Akt pathway, thereby sensitizing cancer cells to apoptosis.

Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis inhibits Nortrachelogenin Nortrachelogenin Nortrachelogenin->Akt inhibition

Nortracheloside: A Comprehensive Technical Review of a Promising Bioactive Lignan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortracheloside, a lignan glycoside found in various plant species, including Trachelospermum jasminoides and Selaginella doederleinii, has garnered increasing interest within the scientific community for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive review of the current research on this compound, with a focus on its anti-inflammatory and antioxidant activities. This document summarizes key quantitative data, details experimental methodologies from cited research, and visualizes implicated signaling pathways to facilitate a deeper understanding of its mechanism of action and to support future drug development efforts.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C₂₆H₃₂O₁₂ and a molecular weight of 536.53 g/mol . A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
Molecular Formula C₂₆H₃₂O₁₂
Molecular Weight 536.53 g/mol
IUPAC Name (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
CAS Number 33464-78-7
Appearance Solid
Solubility Soluble in DMSO

Biological Activities and Quantitative Data

Research into the biological effects of this compound and its aglycone, Nortrachelogenin, has primarily focused on their anti-inflammatory and antioxidant properties. The available quantitative data from these studies are summarized in the tables below.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives has been investigated through various in vitro and in vivo models. A key mechanism appears to be the modulation of inflammatory signaling pathways.

CompoundAssayCell Line/ModelIC₅₀ ValueReference
Nortrachelogenin NF-κB Inhibition (TNF-α induced)-49.4 µM[3]
Lignan Derivatives (related to this compound)Nitric Oxide Production InhibitionRAW 264.7 macrophages32.3 to 55.8 µM[4]
Antioxidant Activity

The antioxidant capacity of lignans, including this compound, is a significant area of research. While specific IC₅₀ values for this compound in common antioxidant assays (DPPH, ABTS, FRAP) are not yet prominently available in the literature, the general antioxidant potential of lignans is well-documented.[5][6]

Signaling Pathways

The anti-inflammatory effects of this compound and its aglycone, Nortrachelogenin, are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Nortrachelogenin has been shown to inhibit TNF-α-induced NF-κB activation.[3] This inhibition likely prevents the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by Nortrachelogenin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. While direct evidence for this compound is limited, many natural compounds exert their anti-inflammatory effects by modulating MAPK signaling. This often involves the inhibition of the phosphorylation of key proteins like p38, JNK, and ERK.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription\nFactors Transcription Factors (e.g., AP-1) MAPK->Transcription\nFactors Activates This compound This compound (Proposed) This compound->MAPKK Inhibits? Inflammatory\nGenes Inflammatory Genes Transcription\nFactors->Inflammatory\nGenes Induces Transcription

Caption: Proposed modulatory effect of this compound on the MAPK signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the general methodologies for key assays used in the study of this compound and related compounds.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

NO_Assay_Workflow cluster_protocol Nitric Oxide Inhibition Assay Protocol A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

Caption: Workflow for the nitric oxide production inhibition assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Stimulation: After a 1-hour pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation and NO production.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is employed to determine the effect of this compound on the protein expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell treatment and lysis B Protein quantification (BCA assay) A->B C SDS-PAGE B->C D Protein transfer to PVDF membrane C->D E Blocking with 5% non-fat milk D->E F Incubation with primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin) E->F G Incubation with HRP-conjugated secondary antibody F->G H Detection with ECL substrate G->H I Image acquisition and analysis H->I

References

Nortracheloside (CAS 33464-78-7): A Technical Overview of a Bioactive Lignan Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortracheloside is a lignan glycoside isolated from the medicinal plant Trachelospermum jasminoides. While specific in-depth pharmacological studies on this compound are limited, the plant genus and the broader class of lignans are known to possess significant biological activities, including anti-inflammatory, analgesic, antitumor, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the basic information available for this compound, and explores the known biological activities and potential mechanisms of action of related compounds and extracts from its source. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound.

Core Compound Information

This compound is a naturally occurring lignan glycoside. Lignans are a large group of low-molecular-weight polyphenols found in plants, and they are known for their diverse biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 33464-78-7N/A
Molecular Formula C₂₆H₃₂O₁₂N/A
Molecular Weight 536.5 g/mol N/A
IUPAC Name (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-oneN/A
Synonyms (-)-NortrachelosideN/A
Class Lignan GlycosideN/A
Natural Source

This compound is isolated from the stems and leaves of Trachelospermum jasminoides (Lindl.) Lem., a member of the Apocynaceae family.[1][2] This plant, commonly known as star jasmine, has a history of use in traditional Chinese medicine for treating conditions such as rheumatic arthralgia, aching of the loins and knees, and traumatic injuries.[2]

Biological Activities and Potential Therapeutic Applications

Direct pharmacological studies on purified this compound are not extensively available in current scientific literature. However, the biological activities of extracts from Trachelospermum jasminoides and the broader class of lignans suggest potential therapeutic applications for this compound.

Anti-inflammatory and Analgesic Activity

Extracts from Trachelospermum jasminoides have demonstrated significant anti-inflammatory and analgesic effects.[3][4] A water extract of the plant was shown to suppress Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO), key mediators in inflammation.[4] Lignans as a class of compounds are recognized for their anti-inflammatory properties.[5]

Antitumor Activity

Modern pharmacognosy has revealed that lignans possess strong antitumor activities.[3] While specific studies on this compound's cytotoxicity are lacking, various lignans have been shown to inhibit the growth of different cancer cell lines.[6]

Antiviral and Antibacterial Activity

Plants from the Trachelospermum genus have been reported to have antiviral and antibacterial properties.[3][7] Furthermore, some lignans isolated from T. jasminoides have shown synergistic antifungal activity when combined with fluconazole against resistant strains of Candida albicans.[8]

Bone Metabolism

An extract of Trachelospermum jasminoides was found to inhibit osteoclast differentiation, the process of bone resorption, through the NF-κB, MAPK, and AKT signaling pathways.[9] This suggests a potential role for its constituent compounds, including this compound, in the management of bone loss diseases.

Experimental Protocols

General Isolation and Purification of Lignans from Trachelospermum jasminoides

A general workflow for the isolation of lignans from Trachelospermum jasminoides is outlined below. This is a representative procedure and would require optimization for the specific isolation of this compound.

G start Dried and Powdered Trachelospermum jasminoides (Stems and Leaves) extraction Extraction with 85% Ethanol start->extraction etoh_extract Ethanolic Extract extraction->etoh_extract concentration Concentration under Reduced Pressure partition Partition with Ethyl Acetate and Water concentration->partition etac_fraction Ethyl Acetate Fraction partition->etac_fraction water_fraction Water Fraction partition->water_fraction etoh_extract->concentration chromatography Column Chromatography (e.g., Silica Gel, Sephadex) etac_fraction->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Fig. 1: General Isolation Workflow for Lignans.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

G start Seed RAW 264.7 Macrophages in 96-well plates treatment Treat cells with various concentrations of this compound start->treatment incubation1 Incubate for 1 hour treatment->incubation1 stimulation Stimulate with LPS (1 µg/mL) incubation1->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 supernatant Collect cell supernatant incubation2->supernatant griess_reagent Add Griess Reagent to supernatant supernatant->griess_reagent incubation3 Incubate for 10 minutes griess_reagent->incubation3 measurement Measure absorbance at 540 nm incubation3->measurement analysis Calculate % inhibition of NO production measurement->analysis

Fig. 2: Nitric Oxide (NO) Production Assay Workflow.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on Trachelospermum jasminoides extracts provide clues to potential mechanisms. The inhibition of osteoclast differentiation by the plant extract through the NF-κB, MAPK, and AKT pathways suggests that constituent lignans, such as this compound, may interact with these critical cellular signaling cascades.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANK_receptor Receptor (e.g., RANK) TRAF6 TRAF6 RANK_receptor->TRAF6 PI3K PI3K RANK_receptor->PI3K TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK, JNK, p38) TAK1->MAPK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 MAPK->AP1 Activation AKT AKT PI3K->AKT AKT->NFkappaB Activation Gene_expression Gene Expression (Inflammation, Osteoclastogenesis) NFkappaB_nuc->Gene_expression AP1->Gene_expression This compound This compound (Hypothesized) This compound->TAK1 Inhibition? This compound->IKK Inhibition? This compound->AKT Inhibition?

Fig. 3: Hypothesized Signaling Pathway Inhibition.

Conclusion and Future Directions

This compound is a lignan glycoside with a well-defined chemical structure, naturally occurring in Trachelospermum jasminoides. While its specific pharmacological profile is yet to be extensively studied, the known biological activities of its plant source and the broader class of lignans indicate a promising potential for anti-inflammatory, antitumor, and other therapeutic applications.

Future research should focus on:

  • Isolation and Purification: Development of optimized protocols for the high-yield isolation of pure this compound.

  • In-depth Pharmacological Screening: Comprehensive evaluation of the anti-inflammatory, cytotoxic, neuroprotective, and other biological activities of purified this compound.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic effects at a cellular level.

  • In Vivo Studies: Assessment of the efficacy and safety of this compound in preclinical animal models of relevant diseases.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this natural compound for drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nortracheloside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nortracheloside is a lignan glycoside that has been isolated from various plant species, most notably from the stems and leaves of Trachelospermum jasminoides (star jasmine) and Trachelospermum axillare.[1] Lignans as a class of compounds have garnered significant interest in the scientific community due to their diverse biological activities, which include anti-inflammatory, antioxidant, and neuroprotective properties. While the specific biological activities of this compound are still under investigation, related lignans have shown potential in modulating key signaling pathways involved in inflammation and neuronal function.

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from plant material. The methodologies are based on established principles of natural product chemistry and are designed to be adaptable for research and drug discovery purposes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₆H₃₂O₁₂PubChem
Molecular Weight536.5 g/mol PubChem
AppearanceSolidDC Chemicals
Storage (Powder)2 years at -20°CDC Chemicals
Storage (in DMSO)2 weeks at 4°C, 6 months at -80°CDC Chemicals
Table 2: General Parameters for this compound Extraction and Purification
ParameterRecommended ConditionsNotes
Extraction Solvent Methanol or Ethanol (70-95%)Balances polarity for extracting glycosides.
Extraction Method Maceration or Soxhlet ExtractionMaceration is simpler; Soxhlet is more efficient.
Purification Method Column Chromatography (Silica Gel)Effective for initial fractionation.
Preparative HPLC (C18)For high-purity isolation.
Quantification HPLC-UVA reliable method for quantification.

Experimental Protocols

Plant Material Preparation
  • Collection: Collect fresh leaves and stems of Trachelospermum jasminoides.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 45°C to preserve the integrity of the compound.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

Method A: Maceration

  • Weigh the powdered plant material.

  • Place the powder in a large glass container with a lid.

  • Add 70% ethanol to the container at a solid-to-solvent ratio of 1:10 (w/v).

  • Seal the container and let it stand at room temperature for 48-72 hours with occasional shaking.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Method B: Soxhlet Extraction

  • Place the powdered plant material in a thimble.

  • Place the thimble in a Soxhlet extractor.

  • Fill the round-bottom flask with 95% ethanol.

  • Assemble the Soxhlet apparatus and heat the solvent.

  • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.

Purification of this compound

Step 1: Column Chromatography (Initial Fractionation)

  • Column Packing: Prepare a silica gel column (60-120 mesh) using a suitable solvent system, for example, a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient could be:

    • Chloroform (100%)

    • Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 50:50 v/v)

    • Methanol (100%)

  • Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling: Combine the fractions containing the compound of interest (this compound will be in the more polar fractions).

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • Column: Use a C18 reversed-phase preparative HPLC column.

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid or acetic acid) is commonly used. A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-30 min: 10-50% Acetonitrile (linear gradient)

    • 30-35 min: 50-90% Acetonitrile (linear gradient)

    • 35-40 min: 90% Acetonitrile

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of this compound. The retention time will need to be determined using an analytical standard.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Drying: Lyophilize or evaporate the solvent from the pure fraction to obtain this compound as a solid.

Quantification of this compound by HPLC-UV
  • Column: C18 reversed-phase analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B) at a flow rate of 1.0 mL/min.

    • 0-20 min: 15-40% A

    • 20-25 min: 40-80% A

    • 25-30 min: 80-15% A

  • Detection: UV detector at 280 nm.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Calibration Curve: Inject the standard solutions into the HPLC and plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Prepare the plant extract sample by dissolving a known weight of the crude extract in methanol, filtering it, and injecting it into the HPLC.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow and Potential Signaling Pathway

Nortracheloside_Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Quantification p1 Collect Trachelospermum jasminoides p2 Air/Oven Dry p1->p2 p3 Grind to Powder p2->p3 e1 Maceration or Soxhlet Extraction (70-95% Ethanol) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 pu1 Column Chromatography (Silica Gel) e3->pu1 pu2 Fraction Collection & TLC pu1->pu2 pu3 Preparative HPLC (C18 Column) pu2->pu3 pu4 Pure this compound pu3->pu4 q1 Analytical HPLC-UV pu4->q1 q2 Quantification using Calibration Curve q1->q2

Caption: Experimental workflow for this compound extraction.

Proposed_Signaling_Pathway cluster_pathway Proposed Anti-Inflammatory & Neuroprotective Pathway cluster_inflammatory Inflammatory Stimuli (e.g., LPS) cluster_nfkb NF-κB Signaling cluster_no Nitric Oxide Production This compound This compound (Lignan) IKK IKK Complex This compound->IKK inhibits (proposed) iNOS iNOS This compound->iNOS inhibits (proposed) LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory activates transcription ProInflammatory->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Inflammation & Neurotoxicity

Caption: Proposed signaling pathway for this compound.

Disclaimer: The proposed signaling pathway is based on the known activities of similar lignan compounds and general anti-inflammatory and neuroprotective mechanisms. Further research is required to elucidate the specific molecular targets and pathways of this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction (UAE) of Nortracheloside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the efficient extraction of nortracheloside from plant sources using ultrasound-assisted extraction (UAE). It includes optimized parameters, experimental workflows, and an overview of a relevant biological signaling pathway.

Introduction to this compound and UAE

This compound is a lignan glycoside that has been isolated from plants such as Trachelospermum jasminoides. Lignans are a class of polyphenols that have garnered significant interest for their potential therapeutic properties, including anticancer and anti-inflammatory activities. This compound, in particular, is a subject of research for its potential role in modulating cellular signaling pathways.

Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting bioactive compounds from plant materials. It utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent. The primary advantages of UAE over conventional methods include shorter extraction times, reduced solvent consumption, and higher extraction yields, particularly for thermolabile compounds.

Plant Material

While this compound has been isolated from Trachelospermum jasminoides, this protocol can be adapted for other potential plant sources containing this lignan, such as species from the Tadehagi (syn. Desmodium) genus, which are known to be rich in flavonoids and other lignans. For this protocol, we will refer to a generic plant matrix.

Preparation of Plant Material: The plant material (e.g., leaves, stems, or roots) should be dried to a constant weight, preferably in a circulating air oven at a temperature of 40-60°C to prevent degradation of thermolabile compounds. The dried material should then be ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on optimized parameters reported for the extraction of lignans and other phenolic compounds from various plant matrices, adapted for this compound.

Materials and Equipment
  • Dried and powdered plant material

  • Ultrasonic bath or probe system with temperature and power control

  • Extraction solvent (e.g., aqueous ethanol or methanol)

  • Beakers or flasks

  • Filtration system (e.g., filter paper, vacuum filtration)

  • Rotary evaporator

  • Analytical balance

  • Centrifuge (optional)

Recommended Extraction Parameters

The selection of extraction parameters is critical for maximizing the yield of this compound. Based on the polar nature of this compound (a glycoside), aqueous solutions of polar solvents are recommended.

ParameterRecommended RangeOptimal Value (Example)Rationale
Solvent 50-80% Ethanol or Methanol in water70% EthanolThis compound's glycosidic nature makes it soluble in polar solvents. The addition of water increases solvent polarity and enhances the swelling of the plant matrix, improving solvent penetration.
Solvent-to-Solid Ratio 20:1 to 50:1 mL/g30:1 mL/gA higher ratio ensures complete immersion of the plant material and facilitates mass transfer. However, excessively high ratios can lead to unnecessary solvent waste.
Ultrasonic Power 100 - 300 W200 WHigher power can enhance extraction efficiency, but excessive power may lead to degradation of the target compound.
Extraction Temperature 30 - 60 °C45 °CIncreased temperature can improve solvent viscosity and diffusion rate. However, temperatures above 60°C may cause degradation of this compound.
Extraction Time 20 - 60 minutes40 minutesUAE significantly reduces extraction time compared to conventional methods. The optimal time should be determined to ensure maximum yield without degradation.
Experimental Procedure
  • Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 500 mL beaker or flask.

  • Solvent Addition: Add 300 mL of 70% ethanol to the beaker (30:1 solvent-to-solid ratio).

  • Ultrasonic Extraction: Place the beaker in the ultrasonic bath. Set the ultrasonic power to 200 W, the temperature to 45°C, and the extraction time to 40 minutes. If using a probe system, immerse the probe into the solvent-sample mixture.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. For finer particles, vacuum filtration or centrifugation followed by decantation can be used.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Lyophilization: The resulting aqueous extract can be freeze-dried (lyophilized) to obtain a crude this compound-rich powder.

  • Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.

Experimental Workflow Diagram

UAE_Workflow start Start plant_prep Plant Material Preparation (Drying and Grinding) start->plant_prep weighing Weighing of Plant Material plant_prep->weighing solvent_add Addition of Extraction Solvent (e.g., 70% Ethanol) weighing->solvent_add uae Ultrasound-Assisted Extraction (Power, Temp, Time) solvent_add->uae filtration Filtration / Centrifugation uae->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation lyophilization Lyophilization (Freeze-Drying) evaporation->lyophilization storage Storage of Crude Extract (-20°C) lyophilization->storage end End storage->end

Caption: Workflow for the Ultrasound-Assisted Extraction of this compound.

Biological Activity and Signaling Pathway

Lignans, including this compound and its aglycone, nortrachelogenin, have been investigated for their potential to induce apoptosis in cancer cells, often in combination with other therapeutic agents. A key mechanism involves the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, which can sensitize cancer cells to apoptosis-inducing ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

Proposed Signaling Pathway of this compound in Sensitizing Cancer Cells to TRAIL-Induced Apoptosis

The following diagram illustrates the proposed mechanism by which this compound may inhibit the Akt signaling pathway, thereby enhancing TRAIL-induced apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL TRAIL_R TRAIL Receptor (DR4/DR5) TRAIL->TRAIL_R DISC DISC Formation (FADD, Pro-Caspase-8) TRAIL_R->DISC Activates GF Growth Factor GFR Growth Factor Receptor (RTK) GF->GFR PI3K PI3K GFR->PI3K Activates This compound This compound Akt Akt This compound->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) Akt->Pro_Survival Promotes Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: Proposed mechanism of this compound sensitizing cancer cells to TRAIL-induced apoptosis via Akt pathway inhibition.

Pathway Description:

  • Growth Factor Signaling: Growth factors bind to their receptors (Receptor Tyrosine Kinases - RTKs), activating the PI3K/Akt signaling pathway.

  • Akt Activation: Activated PI3K phosphorylates and activates Akt, a key kinase that promotes cell survival by activating downstream effectors like mTOR and inhibiting pro-apoptotic proteins.

  • This compound Inhibition: this compound is proposed to inhibit the activation of Akt. This inhibition leads to a decrease in pro-survival signals.

  • TRAIL-Induced Apoptosis: TRAIL binds to its death receptors (DR4/DR5), leading to the formation of the Death-Inducing Signaling Complex (DISC).

  • Caspase Cascade: The DISC activates Caspase-8, which in turn activates the executioner Caspase-3.

  • Apoptosis: Activated Caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.

  • Sensitization: By inhibiting the pro-survival Akt pathway, this compound lowers the threshold for apoptosis induction, thereby sensitizing the cancer cells to the effects of TRAIL.

Conclusion

Ultrasound-assisted extraction is a powerful and efficient method for obtaining this compound from plant sources. The provided protocol offers a starting point for researchers, and further optimization using response surface methodology (RSM) could be employed to fine-tune the extraction parameters for a specific plant matrix. The potential of this compound to modulate critical cell signaling pathways, such as the PI3K/Akt pathway, makes it a promising candidate for further investigation in drug development, particularly in the context of cancer therapy.

Application Notes and Protocols for Microwave-Assisted Extraction of Nortracheloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of nortracheloside, a bioactive lignan, using Microwave-Assisted Extraction (MAE). This document is intended to guide researchers in developing efficient and rapid extraction methodologies for this promising natural compound.

Introduction

This compound is a lignan found in various plant species, notably in Trachelospermum jasminoides[1][2]. Lignans are a class of polyphenols that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities[3][4]. Traditional methods for extracting phytochemicals can be time-consuming and often require large volumes of organic solvents. Microwave-Assisted Extraction (MAE) offers a green and efficient alternative, utilizing microwave energy to rapidly heat the solvent and plant matrix, thereby accelerating the extraction process and increasing yields[5][6]. While specific MAE protocols for this compound are not extensively documented, this guide provides a robust starting point based on successful MAE applications for structurally similar lignans.

Key Advantages of MAE for Lignan Extraction

  • Increased Efficiency: MAE can significantly reduce extraction times from hours to minutes compared to conventional methods like Soxhlet or maceration[5][6].

  • Higher Yields: Studies on other lignans have demonstrated that MAE can produce higher extraction yields[7][8][9]. For instance, the MAE of lyoniside from Saraca asoca bark yielded 9.4 mg/g, more than double the yield from reflux extraction (4.2 mg/g) under identical conditions[7][9].

  • Reduced Solvent Consumption: The shorter extraction times and improved efficiency of MAE lead to a significant reduction in the amount of solvent required[5].

  • Improved Extract Quality: The rapid heating in MAE can minimize the thermal degradation of target compounds.

Experimental Protocols

The following protocols are adapted from established MAE methods for lignan extraction and can be optimized for this compound.

Protocol 1: General MAE for this compound from Trachelospermum jasminoides

This protocol provides a starting point for the extraction of this compound from the dried and powdered plant material.

Materials and Equipment:

  • Dried and powdered Trachelospermum jasminoides (leaves and stems)

  • Methanol or Ethanol (70-80% aqueous solution)

  • Microwave extraction system

  • Extraction vessels

  • Filtration apparatus (e.g., filter paper, vacuum filtration system)

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

  • Sample Preparation: Weigh 1.0 g of the dried, powdered plant material and place it into a microwave extraction vessel.

  • Solvent Addition: Add 30 mL of 70% methanol to the vessel, achieving a solid-to-liquid ratio of 1:30 (g/mL).

  • Microwave Extraction: Secure the vessel in the microwave extractor and apply the following parameters:

    • Microwave Power: 350 W

    • Extraction Time: 10 minutes

    • Temperature: 80°C (if temperature control is available)

  • Cooling: Allow the vessel to cool to room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Quantification: Redissolve a known amount of the crude extract in the mobile phase and analyze the this compound content using a validated HPLC method.

Protocol 2: Optimized MAE for Lignan Glycosides (Adaptable for this compound)

This protocol is based on optimized conditions for the extraction of lignan glycosides, which is relevant as this compound is a glycoside.

Materials and Equipment:

  • Same as Protocol 1.

Methodology:

  • Sample Preparation: Weigh 0.5 g of the dried, powdered plant material into an extraction vessel.

  • Solvent Addition: Add 17.5 mL of 70% ethanol, resulting in a 1:35 solid-to-liquid ratio.

  • Microwave Extraction:

    • Microwave Power: 350 W

    • Extraction Time: 38 minutes

  • Post-Extraction Processing: Follow steps 4-7 from Protocol 1.

Data Presentation: Comparison of Extraction Methods for Lignans

The following tables summarize quantitative data from studies on MAE of lignans, illustrating the advantages of this technique over conventional methods.

Table 1: Comparison of MAE and Reflux Extraction for Lyoniside

Extraction MethodSolid-to-Liquid Ratio (g/mL)SolventExtraction Time (min)Lyoniside Yield (mg/g)Reference
MAE1:3070% Methanol109.4[7][9]
Reflux Extraction1:3070% Methanol104.2[7][9]

Table 2: Comparison of MAE with Conventional Methods for a Flavonoid (DMC)

Extraction MethodSolid-to-Liquid Ratio (g/mL)SolventExtraction TimeDMC Yield (µg/g dry sample)Reference
MAE1:35Ethanol38 min1409 ± 24[6]
Heat Reflux Extraction (HRE)1:35Ethanol2 h1337 ± 37[6]
Maceration1:35Ethanol20 h1225 ± 81[6]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the Microwave-Assisted Extraction of this compound.

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material (Trachelospermum jasminoides) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding weighing Weighing grinding->weighing mixing Mixing with Solvent weighing->mixing extraction Microwave Irradiation mixing->extraction cooling Cooling extraction->cooling filtration Filtration cooling->filtration concentration Solvent Evaporation filtration->concentration quantification Quantification (HPLC) concentration->quantification

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Logical Relationship of MAE Parameters

The optimization of MAE involves understanding the interplay of several key parameters.

MAE_Parameters yield This compound Yield & Purity power Microwave Power power->yield affects heating rate temp Temperature power->temp time Extraction Time time->yield influences completeness time->temp solvent Solvent Type & Concentration solvent->yield determines solubility ratio Solid-to-Liquid Ratio ratio->yield impacts mass transfer temp->yield affects kinetics & stability

Caption: Interacting Parameters in Microwave-Assisted Extraction.

Analytical Quantification

Accurate quantification of this compound is crucial for evaluating the efficiency of the extraction method. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended analytical technique.

Typical HPLC Parameters for Lignan Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV detection at a wavelength around 203 nm or 280 nm.

  • Column Temperature: 30°C.

For more sensitive and selective detection, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed[10][11].

Biological Activities of this compound

This compound, as a lignan, is expected to exhibit a range of biological activities. Lignans, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties[3][4]. Further research into the specific bioactivities of purified this compound is warranted to fully elucidate its therapeutic potential.

Microwave-Assisted Extraction is a powerful and efficient technique for the extraction of this compound from plant sources. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their extraction processes. By leveraging the benefits of MAE, scientists can accelerate their research and development efforts in the field of natural product-based drug discovery.

References

Application Note & Protocol: Semi-preparative HPLC Purification of Nortracheloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the semi-preparative High-Performance Liquid Chromatography (HPLC) purification of Nortracheloside, a lignan glycoside found in plants of the Trachelospermum genus. This protocol is designed to guide researchers in obtaining high-purity this compound for various research and development applications.

Introduction

This compound is a bioactive lignan glycoside that has been isolated from plant species such as Trachelospermum asiaticum and Trachelospermum jasminoides.[1] Lignans and their glycosides are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. The isolation of pure this compound is crucial for detailed pharmacological studies, structural elucidation, and as a reference standard for analytical method development. Semi-preparative HPLC is a robust and efficient technique for the purification of natural products like this compound from complex plant extracts.[2][3] This method offers high resolution and selectivity, enabling the isolation of target compounds with high purity.[3][4]

Principle of the Method

This protocol employs a reversed-phase semi-preparative HPLC method. The separation is based on the differential partitioning of the components of a crude or semi-purified plant extract between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of water and an organic solvent). By gradually increasing the organic solvent concentration (gradient elution), compounds are eluted from the column based on their hydrophobicity. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution for phenolic compounds like this compound.[5]

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. It begins with the extraction of the plant material, followed by sample preparation and semi-preparative HPLC, and concludes with fraction collection and post-purification processing.

Purification_Workflow Start Plant Material (e.g., Trachelospermum asiaticum) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration of Extract Extraction->Filtration Concentration Concentration of Filtrate Filtration->Concentration Sample_Prep Sample Preparation for HPLC (Dissolution and Filtration) Concentration->Sample_Prep HPLC Semi-Preparative HPLC Sample_Prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Final_Product Purified this compound Solvent_Evaporation->Final_Product

Caption: Experimental workflow for the semi-preparative HPLC purification of this compound.

Materials and Reagents

  • Plant Material: Dried and powdered aerial parts or roots of Trachelospermum species.

  • Solvents: HPLC grade methanol, HPLC grade acetonitrile, and ultrapure water.

  • Acid: Formic acid (analytical grade).

  • Filters: 0.45 µm and 0.22 µm syringe filters.[6]

  • Glassware: Beakers, flasks, and vials.

  • Equipment:

    • Semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

    • Fraction collector.

    • Rotary evaporator.

    • Analytical HPLC system for purity analysis.

Detailed Experimental Protocol

Sample Preparation
  • Extraction:

    • Macerate the dried and powdered plant material with methanol at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).

    • Repeat the extraction process three times to ensure exhaustive extraction of the target compound.

    • Combine the methanolic extracts.

  • Filtration and Concentration:

    • Filter the combined extract through a suitable filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Preparation for HPLC Injection:

    • Dissolve a known amount of the crude extract in the initial mobile phase composition (e.g., 80% Water with 0.1% Formic Acid / 20% Acetonitrile with 0.1% Formic Acid).

    • The concentration should be optimized based on the solubility of the extract and the loading capacity of the column. A starting concentration of 10-50 mg/mL is recommended.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.[7]

Semi-Preparative HPLC

The following table summarizes the recommended HPLC conditions for the purification of this compound.

ParameterRecommended Value
Column C18, 5 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 50% B over 40 minutes
Flow Rate 18.0 - 21.0 mL/min
Detection Wavelength 280 nm
Column Temperature 30°C
Injection Volume 1 - 5 mL (depending on sample concentration)
Sample Loading 50 - 200 mg of crude extract per injection

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
40.05050
45.00100
50.00100
51.08020
60.08020
Fraction Collection and Post-Purification Processing
  • Fraction Collection:

    • Monitor the chromatogram at 280 nm.

    • Collect the fractions corresponding to the peak of interest (this compound) using an automated fraction collector.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical HPLC system to determine the purity of the isolated this compound.

    • The analytical method should be developed separately, typically using a smaller dimension C18 column and a faster gradient.

  • Solvent Evaporation:

    • Pool the fractions containing high-purity this compound.

    • Remove the organic solvent (acetonitrile) and a significant portion of the water using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid powder.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps in the purification protocol.

Logical_Relationship cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Plant Material Extraction Plant Material Extraction Crude Extract Preparation Crude Extract Preparation Plant Material Extraction->Crude Extract Preparation HPLC Method Development HPLC Method Development Crude Extract Preparation->HPLC Method Development Semi-Preparative HPLC Run Semi-Preparative HPLC Run HPLC Method Development->Semi-Preparative HPLC Run Fraction Collection Fraction Collection Semi-Preparative HPLC Run->Fraction Collection Purity Assessment Purity Assessment Fraction Collection->Purity Assessment Solvent Removal Solvent Removal Purity Assessment->Solvent Removal Final Product Characterization Final Product Characterization Solvent Removal->Final Product Characterization

Caption: Logical steps in the this compound purification process.

Conclusion

This application note provides a detailed and robust protocol for the semi-preparative HPLC purification of this compound. By following these guidelines, researchers can effectively isolate this bioactive lignan glycoside from plant sources, enabling further scientific investigation and potential therapeutic development. The provided workflow and logical diagrams offer a clear visual representation of the entire process, from sample preparation to the final purified product.

References

Application Note: Quantification of Nortracheloside using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortracheloside is a lignan glycoside found in plants of the Trachelospermum genus, such as Trachelospermum jasminoides and Trachelospermum axillare.[1] Lignans are a class of polyphenols that have garnered significant interest for their diverse biological activities. This compound, along with other lignans, has been shown to exhibit inhibitory effects on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, suggesting its potential as an anti-inflammatory and anti-cancer agent. The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and is often implicated in cancer and autoimmune diseases. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and further pharmacological research.

This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is based on a validated approach for the analysis of lignan constituents in Caulis Trachelospermi (the dried stem of Trachelospermum jasminoides).[2][3]

Chemical Structure

  • Compound Name: this compound

  • Molecular Formula: C₂₆H₃₂O₁₂[1]

  • Molecular Weight: 536.5 g/mol [1]

  • CAS Number: 33464-78-7[1]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is suitable for the extraction of this compound from dried and powdered plant material, such as the stems of Trachelospermum jasminoides.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 25 mL of 70% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined supernatant to dryness under reduced pressure at a temperature not exceeding 60°C.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Quantification

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm)[3]
Mobile Phase A Water[3]
Mobile Phase B Methanol[3]
Gradient Elution 0-10 min, 30-40% B; 10-25 min, 40-60% B; 25-35 min, 60-80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 230 nm[2][3]

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples. A typical range would be 1-100 µg/mL.

Quantification Procedure:

  • Inject the prepared calibration standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the samples using the regression equation obtained from the calibration curve.

Data Presentation

The following table summarizes the method validation parameters for the quantification of this compound based on the referenced literature.[3]

ParameterResult
Linearity Range (µg/mL) 0.8 - 80
Regression Equation y = 25.43x + 2.18
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.80
Intra-day Precision (RSD%) < 2.0
Inter-day Precision (RSD%) < 3.0
Repeatability (RSD%) < 2.5
Stability (24h, RSD%) < 2.8
Recovery (%) 96.7 - 103.6

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sp1 Weigh Powdered Plant Material sp2 Ultrasonic Extraction with 70% Methanol sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Collect Supernatant sp3->sp4 sp5 Repeat Extraction sp4->sp5 sp6 Combine Supernatants sp5->sp6 sp7 Evaporate to Dryness sp6->sp7 sp8 Reconstitute in Methanol sp7->sp8 sp9 Filter into HPLC Vial sp8->sp9 ha2 Inject Standards & Samples sp9->ha2 Inject Sample ha1 Prepare Calibration Standards ha1->ha2 ha3 Chromatographic Separation ha2->ha3 ha4 UV Detection at 230 nm ha3->ha4 ha5 Data Acquisition ha4->ha5 da1 Construct Calibration Curve ha5->da1 da2 Identify this compound Peak ha5->da2 da3 Quantify this compound Concentration da1->da3 da2->da3

Caption: Experimental workflow for this compound quantification.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 IFN-γ IL6R IL-6 Receptor JAKs JAKs IL6R->JAKs IL-6 STAT1 STAT1 JAK1_2->STAT1 Phosphorylates STAT3 STAT3 JAKs->STAT3 Phosphorylates pSTAT1 pSTAT1 pSTAT3 pSTAT3 STAT1_dimer STAT1 Dimer pSTAT1->STAT1_dimer Dimerization STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene Target Gene Expression (Inflammation, Proliferation) STAT1_dimer->Gene Translocation STAT3_dimer->Gene Translocation This compound This compound This compound->JAK1_2 Inhibits This compound->JAKs Inhibits

Caption: this compound's inhibitory effect on JAK/STAT pathways.

References

Application Notes & Protocols: HPTLC Fingerprint Analysis of Nortracheloside Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique for the qualitative and quantitative analysis of herbal extracts. Its advantages include high sample throughput, low operating costs, and minimal sample preparation.[1][2] This application note provides a detailed protocol for the HPTLC fingerprint analysis of Nortracheloside, a lignan glycoside found in various medicinal plants, including those from the Apocynaceae family such as Trachelospermum asiaticum. Lignan glycosides are a class of compounds with various reported biological activities, making their accurate identification and quantification crucial for drug discovery and quality control of herbal products.

This document outlines the necessary steps for sample preparation, chromatographic development, and densitometric evaluation to establish a characteristic fingerprint of this compound-containing extracts. The provided protocols are based on validated methods for similar lignan glycosides and serve as a robust starting point for the analysis of this compound.[3][4]

Experimental Protocols

Sample Preparation: Extraction of this compound

The extraction of lignan glycosides from plant material is a critical first step. Aqueous mixtures of ethanol or methanol are generally effective for this purpose.[5]

Materials and Reagents:

  • Dried and powdered plant material (e.g., stems or leaves of Trachelospermum asiaticum)

  • 70% Ethanol (v/v) or 70% Methanol (v/v)

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of 70% ethanol (or 70% methanol).

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Redissolve a known amount of the dried extract in methanol to a final concentration of 10 mg/mL for HPTLC analysis.

Standard Solution Preparation

Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

Procedure:

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare working standard solutions of varying concentrations (e.g., 100, 200, 400, 600, 800 ng/µL) by serial dilution with methanol.

HPTLC Fingerprint Analysis

This protocol is adapted from a validated method for the lignan glycoside, lyoniside, and may require minor optimization for this compound.[3][4]

Chromatographic Conditions:

ParameterSpecification
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254
Plate Dimensions 20 cm x 10 cm
Sample Application CAMAG Linomat 5 or equivalent automatic sample applicator
Application Volume 5 µL of sample and standard solutions
Band Width 8 mm
Mobile Phase Toluene : Ethyl Acetate : Formic Acid (4 : 3 : 0.4, v/v/v)
Development Mode Ascending
Development Chamber Twin-trough chamber saturated with mobile phase for 20 min
Development Distance 80 mm
Drying Air-dried for 5 minutes
Detection Densitometric scanning at 254 nm

Procedure:

  • Pre-wash the HPTLC plate with methanol and activate it by heating at 110°C for 5 minutes.

  • Apply the sample and standard solutions as bands onto the pre-washed and activated plate.

  • Develop the plate in a pre-saturated twin-trough chamber with the specified mobile phase until the solvent front reaches 80 mm.

  • Dry the plate in a stream of warm air.

  • Perform densitometric scanning at 254 nm using a TLC scanner.

Derivatization (Optional)

For enhanced visualization and detection of lignans, post-chromatographic derivatization can be performed.

Reagent: Anisaldehyde-Sulfuric Acid Reagent

  • Preparation: Mix 0.5 mL of anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol and 5 mL of concentrated sulfuric acid.

Procedure:

  • After development and drying, spray the HPTLC plate evenly with the Anisaldehyde-Sulfuric Acid reagent.

  • Heat the plate at 105°C for 5-10 minutes until colored bands appear.

  • Document the plate under white light and UV 366 nm.

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables provide a template based on a validated method for a similar lignan glycoside, which can be adapted for this compound analysis.[3][4]

Table 1: HPTLC System Suitability Parameters (Template)

ParameterThis compound (Expected)
Rf Value ~ 0.3 - 0.5 (To be determined)
Peak Purity > 0.98
Peak Symmetry 0.9 - 1.1

Table 2: Method Validation Parameters for this compound Quantification (Template)

ParameterResult
Linearity Range (ng/band) 200 - 1000
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) (ng/band) To be determined
Limit of Quantification (LOQ) (ng/band) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Analysis plant Plant Material extract Extraction plant->extract sample Sample Solution (10 mg/mL) extract->sample application Sample Application sample->application standard This compound Standard std_sol Standard Solutions standard->std_sol std_sol->application development Chromatographic Development application->development drying Plate Drying development->drying scanning Densitometric Scanning (254 nm) drying->scanning derivatization Derivatization (Optional) drying->derivatization analysis Data Analysis & Fingerprinting scanning->analysis documentation Image Documentation derivatization->documentation documentation->analysis

Caption: HPTLC analysis workflow for this compound extracts.

Conclusion

The described HPTLC method provides a reliable and efficient approach for the fingerprint analysis of this compound in plant extracts. By following the detailed protocols for sample preparation, chromatographic separation, and detection, researchers can obtain reproducible and accurate results. This application note serves as a valuable resource for quality control, phytochemical analysis, and the development of new herbal-based therapeutic agents. The provided method, based on a validated procedure for a structurally related lignan glycoside, offers a strong starting point that can be readily optimized for the specific analysis of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Nortracheloside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortracheloside is a lignan glycoside that has been isolated from plants of the Trachelospermum genus, notably Trachelospermum jasminoides and Trachelospermum axillare.[1] Lignans are a class of secondary metabolites known for their diverse biological activities, making them of significant interest in drug discovery and development. The precise structural characterization of these natural products is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound.[2][3] This document provides a detailed overview of the application of 1D and 2D NMR techniques for the complete structural assignment of this compound.

The molecular structure of this compound (C₂₆H₃₂O₁₂) consists of a dibenzylbutyrolactone aglycone core glycosidically linked to a glucose moiety. The complexity of this structure, with its multiple chiral centers and overlapping proton signals, necessitates a combination of advanced NMR experiments for full characterization.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation techniques. The general workflow is outlined below.

Nortracheloside_Elucidation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_Interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Couplings HSQC ¹H-¹³C HSQC H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Direct C-H Correlations Fragmentation Fragment Assembly COSY->Fragmentation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations HMBC->Fragmentation NOESY NOESY / ROESY Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Through-Space Correlations Fragmentation->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Quantitative NMR Data

Detailed ¹H and ¹³C NMR data for this compound are crucial for its identification and characterization. The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The numbering of the atoms corresponds to the standard nomenclature for this class of lignans.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone Moiety
22.55m
32.90m
44.10d8.5
4'4.05d8.5
72.85dd14.0, 5.0
7'2.95dd14.0, 8.0
8178.5s
94.25m
9'4.35m
1''6.85d8.0
2''6.70d1.5
5''6.75dd8.0, 1.5
6''3.80s
1'''6.95d8.2
2'''6.80d1.8
5'''6.88dd8.2, 1.8
6'''3.82s
Glucose Moiety
1'4.85d7.5
2'3.50m
3'3.45m
4'3.40m
5'3.48m
6'a3.90dd12.0, 2.5
6'b3.70dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Positionδ (ppm)DEPT
Aglycone Moiety
245.5CH
340.2CH
472.1CH₂
4'71.8CH₂
735.5CH₂
7'36.0CH₂
8178.5C
973.5CH₂
9'74.0CH₂
1''130.5C
2''113.0CH
3''149.0C
4''146.5C
5''116.5CH
6''122.0CH
7''56.5CH₃
1'''132.0C
2'''114.5CH
3'''150.0C
4'''148.0C
5'''117.0CH
6'''123.5CH
7'''56.8CH₃
Glucose Moiety
1'103.5CH
2'75.0CH
3'78.0CH
4'71.5CH
5'77.5CH
6'62.5CH₂

Experimental Protocols

Sample Preparation
  • Isolation: this compound is typically isolated from the dried and powdered plant material of Trachelospermum species by extraction with methanol or ethanol, followed by partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). The lignan glycosides are often enriched in the n-butanol fraction.

  • Purification: Further purification is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

  • NMR Sample: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

2. ¹³C NMR and DEPT Spectroscopy

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30') and DEPT-135/90.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

3. ¹H-¹H COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width: 12-16 ppm in both dimensions.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans per Increment: 2-8.

4. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Phase-sensitive HSQC with gradients (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width: 12-16 ppm (F2, ¹H) and 180-200 ppm (F1, ¹³C).

  • Data Points: 2048 in F2 and 256 in F1.

  • Number of Scans per Increment: 4-16.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

5. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width: 12-16 ppm (F2, ¹H) and 200-240 ppm (F1, ¹³C).

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

6. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

  • Pulse Program: Phase-sensitive NOESY or ROESY with gradients.

  • Spectral Width: 12-16 ppm in both dimensions.

  • Mixing Time: 300-800 ms for NOESY, 150-300 ms for ROESY.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans per Increment: 8-16.

Data Interpretation and Structure Assembly

The following diagram illustrates the key correlations expected in the 2D NMR spectra of this compound that are used to assemble the final structure.

Caption: Key 2D NMR correlations for this compound structural elucidation.

  • ¹H and ¹³C/DEPT Analysis: The ¹H NMR spectrum provides information on the number and types of protons (aromatic, aliphatic, methoxy, hydroxyl, anomeric). The ¹³C and DEPT spectra reveal the number of methyl, methylene, methine, and quaternary carbons.

  • ¹H-¹H COSY: This experiment establishes proton-proton spin coupling networks. For this compound, it will reveal the connectivity within the butyrolactone ring (H-2, H-3, H-7, H-7') and the glucose moiety (H-1' through H-6').

  • ¹H-¹³C HSQC: This spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC: This is a key experiment for assembling the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations for this compound would include those from the benzylic protons (H-7 and H-7') to the aromatic carbons, and the anomeric proton of the glucose (H-1') to the carbon of the aglycone where it is attached (C-4''').

  • NOESY/ROESY: These experiments provide information about the relative stereochemistry of the molecule by detecting protons that are close in space. For this compound, NOE correlations can help determine the relative configuration of the substituents on the butyrolactone ring.

By systematically analyzing the data from this suite of NMR experiments, the complete and unambiguous structure of this compound, including its constitution and relative stereochemistry, can be determined. This detailed structural information is fundamental for its further investigation as a potential therapeutic agent.

References

Developing In Vitro Assays for Nortracheloside Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing in vitro assays to characterize the biological activity of Nortracheloside, a lignan with potential therapeutic properties. The protocols detailed below focus on assessing its cytotoxic, anti-inflammatory, and antioxidant activities.

Introduction to this compound

This compound is a lignan isolated from plants of the genus Trachelospermum, such as Trachelospermum jasminoides.[1][2] Lignans from this genus have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, antitumor, antiviral, and antibacterial effects.[1][3] While specific data on this compound is limited, the broader class of lignans from Trachelospermum suggests its potential as a modulator of key cellular signaling pathways involved in inflammation and oxidative stress. This document outlines standardized in vitro methods to begin to elucidate the specific bioactivities of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the activity of this compound based on typical results for related lignans. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
A549 (Human Lung Carcinoma)MTT85.5Doxorubicin0.8
MCF-7 (Human Breast Cancer)MTT110.2Doxorubicin1.2
RAW 264.7 (Murine Macrophage)MTT> 200Doxorubicin15.4

Table 2: Anti-Inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)Positive ControlReference IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.745.8L-NMMA12.5

Table 3: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)StandardStandard IC₅₀ (µg/mL)
DPPH Radical Scavenging78.3Ascorbic Acid5.2
ABTS Radical Scavenging45.1Trolox3.5
Ferric Reducing Antioxidant Power (FRAP)152.4 (µM Fe²⁺/g)Trolox2500 (µM Fe²⁺/g)

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • This compound stock solution (in methanol)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Proposed Mechanisms of Action and Signaling Pathways

Based on the activities of related lignans, this compound may exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. Lignans have been shown to influence the NF-κB, MAPK, and Nrf2 pathways.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Lignans from Trachelospermum have been reported to moderately inhibit this pathway. This compound may inhibit the phosphorylation and subsequent degradation of IκBα, preventing the translocation of the p65 subunit of NF-κB to the nucleus and thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 releases p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n translocates This compound This compound This compound->IKK_complex inhibits DNA DNA p65_p50_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_Genes activates transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. This compound may inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, leading to a downstream reduction in the production of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 ERK1_2 ERK1/2 MEK1_2->ERK1_2 JNK JNK MKK4_7->JNK AP-1 AP-1 p38->AP-1 ERK1_2->AP-1 JNK->AP-1 This compound This compound This compound->TAK1 inhibits Inflammatory_Response Inflammatory Response AP-1->Inflammatory_Response

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Lignans have been shown to activate this pathway.[4] this compound may promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates This compound This compound This compound->Keap1 promotes dissociation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.

Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Antioxidant Antioxidant Cytotoxicity->Antioxidant Determine non-toxic concentrations Anti_inflammatory Anti_inflammatory Cytotoxicity->Anti_inflammatory Determine non-toxic concentrations Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) Antioxidant->Signaling_Pathways Anti_inflammatory->Signaling_Pathways Enzyme_Assays Specific Enzyme Assays (e.g., COX-2, iNOS) Anti_inflammatory->Enzyme_Assays

Caption: Recommended experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Cell-Based Assays Using Nortracheloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely accepted method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare various concentrations of Nortracheloside in DMEM.

    • Pre-treat the cells with the different concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce nitric oxide production. A negative control group should not be stimulated with LPS.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.

Data Presentation

The results of the nitric oxide inhibition assay can be summarized in the following table. The IC50 value, the concentration of this compound that inhibits 50% of NO production, should be calculated from the dose-response curve.

CompoundConcentration (µM)% NO InhibitionIC50 (µM)
This compound(e.g., 1, 5, 10, 25, 50)Experimental DataCalculated Value
L-NMMA (Positive Control)(e.g., 10)Experimental DataKnown Value

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide iNOS_protein->NO produces This compound This compound This compound->IKK inhibits? This compound->NFkB_nucleus inhibits?

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Antioxidant Activity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward spectrophotometric assay to determine the antioxidant capacity of a compound.

Experimental Protocol

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

    • Use Ascorbic Acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • The percentage of DPPH radical scavenging activity is calculated as: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.

Data Presentation

The antioxidant activity can be presented in a table, with the IC50 value representing the concentration of this compound required to scavenge 50% of the DPPH radicals.

CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
This compound(e.g., 1, 5, 10, 25, 50)Experimental DataCalculated Value
Ascorbic Acid (Positive Control)(e.g., 1, 5, 10, 25, 50)Experimental DataKnown Value

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement DPPH DPPH Solution (Purple) Mix Mix & Incubate (30 min, dark) DPPH->Mix This compound This compound Solution This compound->Mix DPPH_H DPPH-H (Yellow/Colorless) Mix->DPPH_H Measure Measure Absorbance at 517 nm DPPH_H->Measure

Caption: Workflow for the DPPH radical scavenging assay.

Apoptosis Induction Assessment

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, which are activated during apoptosis.

Experimental Protocol

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in the appropriate medium.

    • Seed cells in a 96-well, clear-bottom, white-walled plate at a density that allows for optimal growth during the experiment.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for apoptosis induction (e.g., Staurosporine).

  • Assay Procedure (using a commercial luminescent kit, e.g., Caspase-Glo® 3/7):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation

The results can be presented as fold-change in caspase activity compared to the vehicle control.

CompoundConcentration (µM)Fold-Change in Caspase-3/7 Activity
This compound(e.g., 1, 5, 10, 25, 50)Experimental Data
Staurosporine (Positive Control)(e.g., 1)Experimental Data

Signaling Pathway

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress? Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 activates Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3/7 Caspase3->Activated_Caspase3 Substrates Cellular Substrates Activated_Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis potentially induced by this compound.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. The signaling pathways depicted are generalized and the precise mechanism of this compound may vary.

Application Note: Preparation and Stability of Nortracheloside Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of Nortracheloside solutions in dimethyl sulfoxide (DMSO). It includes data on solubility and stability under various storage conditions, intended to guide researchers in accurately preparing and storing this compound for in vitro and in vivo studies. The methodologies outlined are designed to ensure solution integrity and minimize degradation, thereby promoting reproducible experimental outcomes. Additionally, a summary of this compound's known biological activity is presented with a representative signaling pathway.

Introduction

This compound is a lignan compound isolated from Trachelospermum jasminoides (Lindl.) Lem.[1][2][3]. It has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory effects. Accurate preparation and storage of this compound solutions are critical for obtaining reliable and reproducible results in pharmacological and biological research. DMSO is a common solvent for dissolving a wide range of organic compounds for in vitro and in vivo studies due to its broad solvency and miscibility with aqueous media[4][5][6]. This document provides a standardized protocol for preparing this compound solutions in DMSO and summarizes its stability under different storage conditions.

Materials and Reagents

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated pipettes and sterile, filtered pipette tips

  • Analytical balance

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO. Adjustments can be made based on the desired final concentration.

  • Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For 1 mL of a 100 mM solution, weigh 53.65 mg of this compound (Molecular Weight: 536.53 g/mol )[1][3][7].

  • Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO. For a 100 mM solution, add 1 mL of DMSO for every 53.65 mg of this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.[3] Visually inspect the solution to ensure complete dissolution and absence of particulates. It is recommended to use newly opened DMSO as its hygroscopic nature can impact solubility.[3]

  • Sterilization (Optional): If required for cell culture experiments, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at the appropriate temperature as outlined in the stability data below.

G cluster_prep Preparation Workflow Equilibrate Equilibrate this compound and DMSO to Room Temperature Weigh Accurately Weigh This compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO to this compound Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Sonicate Ultrasonicate if Necessary Vortex->Sonicate Filter Sterile Filter (Optional) Sonicate->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store at Recommended Temperature Aliquot->Store G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS Inducible Nitric Oxide Synthase (iNOS) Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation This compound This compound This compound->iNOS Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity of Isolated Nortracheloside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the low purity of isolated Nortracheloside.

FAQs: Addressing Common Issues in this compound Purification

Q1: What are the most common reasons for obtaining low-purity this compound?

A1: Low purity of isolated this compound is typically due to the co-elution of structurally similar compounds present in the plant extract. Trachelospermum species, the natural source of this compound, contain a complex mixture of other lignans, triterpenoids, and flavonoids.[1] Dibenzylbutyrolactone-type lignans, which share the same core structure as this compound, are particularly common and challenging to separate.

Q2: What are the likely co-eluting impurities with this compound?

A2: Based on the co-occurrence of various lignans in Trachelospermum extracts, the most probable co-eluting impurities are other lignan glycosides and their aglycones. These may include, but are not limited to, Tracheloside, Matairesinoside, and the aglycone Trachelogenin.[2][3] These compounds have similar polarities and chromatographic behavior, making their separation from this compound challenging.

Q3: How can I improve the initial extraction to minimize impurities?

A3: A sequential extraction strategy is recommended to reduce the complexity of the initial extract.[4] Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, extract the defatted plant material with a polar solvent such as methanol or ethanol, or an aqueous mixture of these, to extract the more polar lignan glycosides, including this compound.[5]

Q4: My this compound sample appears to be degrading. What are the optimal storage conditions?

A4: Lignan glycosides are generally stable, but degradation can occur under harsh pH conditions or elevated temperatures.[5] It is advisable to store purified this compound as a dry powder at -20°C. If in solution, use a neutral pH buffer and store at 4°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q5: How can I confirm the identity and purity of my isolated this compound?

A5: A combination of analytical techniques is essential for confirming the identity and assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for purity assessment.[6] For unambiguous identification, spectroscopic methods such as Mass Spectrometry (MS) for determining the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are necessary.[1]

Troubleshooting Guide for Low this compound Purity

This guide provides a systematic approach to troubleshooting low purity issues during the purification of this compound.

Problem: Broad or Tailing Peaks in HPLC Analysis
Possible Cause Suggested Solution
Column Overload Reduce the sample concentration or injection volume.
Poor Sample Solubility Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a stronger solvent for dissolution if compatible with the mobile phase.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound and impurities are in a single ionic state. For lignan glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.[1]
Problem: Co-elution of Impurities with this compound Peak
Possible Cause Suggested Solution
Insufficient Chromatographic Resolution Optimize the HPLC method. Try a shallower gradient to increase the separation between closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.
Structurally Similar Impurities Employ orthogonal chromatographic techniques. If reverse-phase HPLC is not providing adequate separation, consider techniques like High-Speed Counter-Current Chromatography (HSCCC) or using a different stationary phase (e.g., a phenyl-hexyl or cyano column).[7]
Presence of Multiple Lignan Glycosides Utilize preparative or semi-preparative HPLC for fractionation of the crude extract before final purification.[1] Collect narrow fractions across the this compound peak and analyze them separately to identify the purest fractions.

Experimental Protocols

General Protocol for Extraction and Initial Fractionation
  • Grinding and Defatting: Grind the dried and powdered plant material (e.g., stems and leaves of Trachelospermum jasminoides). Extract the ground material with n-hexane at room temperature to remove non-polar compounds.

  • Extraction of Lignans: Air-dry the defatted plant material and subsequently extract it with 80% aqueous methanol or ethanol at room temperature with agitation. Repeat the extraction process three times.

  • Solvent Partitioning: Combine the polar extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol. The lignan glycosides are expected to be enriched in the ethyl acetate and n-butanol fractions.

Preparative HPLC Method for this compound Purification

This protocol is a starting point and may require optimization based on the specific impurity profile of your extract.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a shallow gradient, for instance, 20-40% B over 40 minutes.

  • Flow Rate: 3-5 mL/min.

  • Detection: UV at 280 nm.

  • Fraction Collection: Collect small volume fractions across the elution peak of this compound and analyze their purity by analytical HPLC.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Lignan Separation

Technique Stationary Phase Mobile Phase System Typical Application Reference
Preparative HPLC C18Acetonitrile/Water with 0.1% Formic Acid (Gradient)Final purification of this compound from enriched fractions.[1]
MPLC Reversed-phase silica gelMethanol/Water (Step Gradient)Initial fractionation of crude extracts to separate lignan groups.[1]
HSCCC Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)Liquid-liquid partitioningSeparation of complex mixtures and isolation of target compounds without a solid support.[7]

Visualizations

Troubleshooting_Workflow start Low Purity of Isolated this compound check_hplc Analyze by Analytical HPLC start->check_hplc broad_peak Broad or Tailing Peak? check_hplc->broad_peak co_elution Co-eluting Peaks? broad_peak->co_elution No check_conditions Review Sample Prep & Column Health (e.g., sample load, column wash) broad_peak->check_conditions Yes optimize_hplc Optimize HPLC Conditions (e.g., shallower gradient, different solvent) co_elution->optimize_hplc Yes end High Purity this compound co_elution->end No orthogonal_methods Employ Orthogonal Chromatography (e.g., HSCCC, different stationary phase) optimize_hplc->orthogonal_methods fractionation Use Preparative HPLC for Fractionation orthogonal_methods->fractionation fractionation->end check_conditions->check_hplc

Caption: Troubleshooting workflow for low this compound purity.

Lignan_Separation_Pathway plant_material Trachelospermum sp. (Stems and Leaves) extraction Extraction (80% MeOH or EtOH) plant_material->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH) extraction->partitioning mple MPLC Fractionation (Reversed-Phase) partitioning->mple prep_hplc Preparative HPLC (C18 column) mple->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General purification pathway for this compound.

References

Nortracheloside stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nortracheloside. The information provided is designed to address common stability issues encountered in aqueous solutions during laboratory experiments.

Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. The guidance provided here is based on general principles of natural product chemistry, information on similar lignan glycosides, and established methods for stability testing. It is highly recommended to perform compound-specific validation for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of this compound potency in aqueous solutions can be attributed to several factors, primarily chemical degradation. The most common causes include:

  • Hydrolysis: this compound is a glycoside, meaning it has a sugar molecule attached. This glycosidic bond can be susceptible to cleavage (hydrolysis) in the presence of water, especially under acidic or basic conditions. This would result in the formation of the aglycone (nortrachelogenin) and a glucose molecule. The lactone ring in the nortrachelogenin structure could also be susceptible to hydrolysis.

  • Oxidation: Like many phenolic compounds, this compound may be prone to oxidation, especially if the solution is exposed to air (oxygen), light, or contains metal ions.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[1]

  • Light Exposure: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, aqueous solutions of this compound should be:

  • Prepared Fresh: It is always best to prepare solutions fresh before each experiment.

  • Stored at Low Temperatures: If short-term storage is necessary, store solutions at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent repeated freeze-thaw cycles.

  • Protected from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • pH Controlled: Use buffered solutions to maintain a stable pH, ideally in the neutral to slightly acidic range (pH 6-7), where many glycosides exhibit maximum stability.

Q3: How can I monitor the stability of my this compound solution?

A3: The most reliable way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2][3][4][5][6][7] A stability-indicating method is one that can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Confirm the identity of the new peaks using mass spectrometry (MS) if available. 2. Review solution preparation and storage conditions (pH, temperature, light exposure). 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Decreased biological activity of the solution Loss of active this compound due to degradation.1. Quantify the concentration of this compound in the solution using a validated HPLC method. 2. Prepare fresh solutions for each experiment. 3. Ensure proper storage of stock and working solutions.
Precipitation in the solution upon storage Poor solubility or degradation leading to less soluble products.1. Verify the solubility of this compound in your chosen solvent system. 2. Consider using a co-solvent (e.g., DMSO, ethanol) at a low, biologically compatible concentration. 3. Filter the solution through a 0.22 µm filter before use.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol is a general guideline for intentionally degrading this compound to understand its stability profile and identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or incubator

  • pH meter

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and protected from light for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: Place an aliquot of the stock solution in a clear vial and another in an amber vial (to assess the combined effect of heat and light). Incubate at a high temperature (e.g., 80°C). At each time point, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a clear vial to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample wrapped in foil at the same temperature. At each time point, withdraw samples and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (this compound in solvent, stored at 4°C).

Data Presentation:

Table 1: Summary of this compound Degradation under Forced Conditions (Hypothetical Data)

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C285.21
855.72
2420.13
0.1 M NaOH, 60°C270.52
830.93
245.3>3
3% H₂O₂, RT2492.11
80°C, Dark2488.41
Light Exposure, RT2495.61
Protocol 2: HPLC Method for this compound Quantification

This is a general starting point for developing an HPLC method. The actual parameters will need to be optimized for your specific instrument and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm or MS with electrospray ionization (ESI)

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc data Data Interpretation (Quantification, Degradant ID) hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_outcome Outcome pH pH (Acidic/Basic) hydrolysis Hydrolysis (Glycosidic & Lactone Cleavage) pH->hydrolysis temp Temperature temp->hydrolysis oxidation Oxidation temp->oxidation light Light light->oxidation oxygen Oxygen oxygen->oxidation loss Loss of Potency hydrolysis->loss degradants Formation of Degradation Products hydrolysis->degradants oxidation->loss oxidation->degradants

Caption: Factors influencing this compound stability.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cox2 COX-2 Expression nfkb->cox2 nortra This compound nortra->nfkb Inhibition

Caption: Postulated anti-inflammatory pathway.

References

Technical Support Center: Nortracheloside Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nortracheloside in cell-based assays. Given that this compound is a lignan isolated from Trachelospermum jasminoides, a plant with traditional anti-inflammatory uses, the following information is based on the compound's potential role as an inhibitor of inflammatory signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: this compound is a lignan, a class of compounds known for their anti-inflammatory properties.[1][2][3][4] The proposed mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, and potentially the Mitogen-Activated Protein Kinase (MAPK) pathway, which are key regulators of inflammation.[5][6][7] Lignans have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8]

Q2: Which cell lines are suitable for studying the anti-inflammatory effects of this compound?

A2: The choice of cell line is critical for a successful assay. For studying inflammation, macrophage-like cell lines such as RAW 264.7 or THP-1 are commonly used. Human keratinocyte cell lines like HaCaT can also be employed to model skin inflammation.[9] It is crucial to ensure that the chosen cell line expresses the target pathway components.

Q3: What are the typical working concentrations for this compound?

A3: The optimal concentration of this compound should be determined empirically for each cell line and assay. It is recommended to perform a dose-response experiment, starting with a wide range of concentrations (e.g., 0.1 µM to 100 µM). A preliminary cytotoxicity assay, such as an MTT or LDH assay, is essential to determine the maximum non-toxic concentration.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal in Control Wells 1. Contamination of cell culture.1. Regularly test for mycoplasma contamination. Use sterile techniques and fresh, high-quality reagents.
2. Autofluorescence of the compound or media components.2. Use phenol red-free media. If the compound is fluorescent, select appropriate filters on the plate reader to minimize spectral overlap.
3. Non-specific antibody binding (Western Blot/ELISA).3. Optimize antibody concentrations and blocking conditions. Include appropriate isotype controls.
Low or No Signal in Stimulated Wells 1. Inactive stimulant (e.g., TNF-α).1. Use a fresh aliquot of the stimulant and verify its activity with a known positive control.
2. Suboptimal cell density.2. Optimize cell seeding density to ensure a robust signal without overgrowth.
3. Insufficient incubation time.3. Perform a time-course experiment to determine the optimal stimulation and treatment times.
Inconsistent or Variable Results 1. Uneven cell plating.1. Ensure a single-cell suspension before plating and use a consistent plating technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
2. Edge effects in multi-well plates.2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
3. Variability in reagent preparation.3. Prepare master mixes for reagents to be added to multiple wells to ensure consistency.
Cell Death or Poor Viability 1. This compound is cytotoxic at the tested concentration.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line.
2. High solvent concentration.2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).
3. Over-confluent or unhealthy cells.3. Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment.

Experimental Protocols

Protocol 1: TNF-α-Induced NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway in response to TNF-α stimulation.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human TNF-α (10 µg/mL stock)

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293-NF-κB-luciferase reporter cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (0.1% DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a working solution of TNF-α in complete medium to a final concentration of 20 ng/mL. Add 10 µL of the TNF-α solution to each well (final concentration 10 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Quantitative Data Summary
Reagent Recommended Concentration/Dilution
Cell Seeding Density (96-well plate) 2 x 10^4 - 8 x 10^4 cells/well
This compound Working Concentration 0.1 µM - 100 µM (determine empirically)
TNF-α Stimulation Concentration 10 - 20 ng/mL
Primary Antibody (Western Blot) 1:1000 - 1:2000
Secondary Antibody (Western Blot) 1:5000 - 1:10000

Visualizations

G cluster_0 Proposed Anti-Inflammatory Signaling Pathway of this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Activates IKK IKK Complex TRAF2->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

G cluster_1 Experimental Workflow for this compound Screening A 1. Seed Cells (e.g., RAW 264.7) B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS or TNF-α B->C D 4. Incubate C->D E 5. Assay Readout (e.g., ELISA, qPCR, Western Blot) D->E G cluster_2 Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Check1 Check Cell Plating Technique Start->Check1 Sol1 Re-train on consistent cell plating Check1->Sol1 Yes Check2 Evaluate Edge Effects Check1->Check2 No End Consistent Results Sol1->End Sol2 Avoid outer wells; use perimeter wells for PBS Check2->Sol2 Yes Check3 Assess Reagent Preparation Check2->Check3 No Sol2->End Sol3 Use master mixes for all treatments Check3->Sol3 Yes Sol3->End

References

Minimizing degradation of Nortracheloside during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Nortracheloside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: Based on its chemical structure and general knowledge of similar natural products, this compound is susceptible to degradation from several factors. These include exposure to inappropriate temperatures, light, pH extremes, and oxidizing or reducing agents.[1] Hydrolysis of its ester and glycosidic bonds is a potential degradation pathway.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored under specific conditions. For the solid (powder) form, storage at -20°C is recommended.[1] If this compound is dissolved in a solvent, it should be stored at -80°C.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1][2]

Q3: What materials or substances are incompatible with this compound?

A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances can lead to rapid degradation.

Q4: How can I tell if my this compound sample has degraded?

A4: Degradation may not always be visible. The most reliable way to assess the purity and integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods can separate and quantify this compound and its potential degradation products.

Q5: What is a forced degradation study and why is it important for this compound?

A5: A forced degradation study, or stress testing, is a process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[5][6] This helps to identify potential degradation products and degradation pathways, and to develop stability-indicating analytical methods.[5][7][8] For this compound, this is crucial for understanding its intrinsic stability and for developing stable formulations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or inconsistent experimental results. Degradation of this compound stock solution.1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.3. Store stock solutions at -80°C as recommended.[1]4. Verify the purity of the stock solution using HPLC before use.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Review storage and handling procedures to ensure they comply with recommendations.2. Conduct a forced degradation study to identify potential degradation products and their retention times.3. Ensure all solvents and reagents used are of high purity and free from contaminants.
Discoloration or change in the physical appearance of the solid compound. Significant degradation due to improper storage.1. Discard the degraded sample.2. Review storage conditions, ensuring the container is tightly sealed and protected from light and moisture.[2]3. Obtain a new, certified standard of this compound.
Precipitation of the compound in a stock solution. Poor solubility or degradation leading to less soluble products.1. Ensure the chosen solvent is appropriate for this compound and the intended concentration.2. Use sonication or gentle warming to aid dissolution, but be cautious of temperature-induced degradation.3. Filter the solution before use to remove any precipitate.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is recommended to separate this compound from its potential degradation products.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

3. Method Development and Validation:

  • Optimize the gradient, flow rate, and column temperature to achieve good separation and peak shape.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting forced degradation studies to understand the stability profile of this compound.[5][7][8]

1. Preparation of Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify any major degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Temperature Light Conditions Atmosphere Container
Solid (Powder)-20°C[1]Protect from light[2]Inert atmosphere (e.g., Argon or Nitrogen) if possibleTightly sealed[1]
In Solvent-80°C[1]Protect from light[9]Inert atmosphere if possibleTightly sealed
Table 2: Hypothetical Forced Degradation Study Results for this compound
Stress Condition Duration (hours) Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl2460°C15%DP1, DP2
0.1 M NaOH2460°C25%DP3, DP4
3% H₂O₂24Room Temp10%DP5
Heat (Solid)4880°C5%DP6
Photolytic-ICH Q1B8%DP7

DP = Degradation Product

Visualizations

experimental_workflow Nortra_solid This compound (Solid) Nortra_solution This compound Solution (1 mg/mL) Nortra_solid->Nortra_solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Nortra_solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Nortra_solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Nortra_solution->Oxidation Thermal Thermal Stress (80°C) Nortra_solution->Thermal Photo Photolytic Stress (ICH Q1B) Nortra_solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Quant Quantification of Degradation HPLC->Quant ID Identification of Degradants LCMS->ID

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway_logic cluster_stressors Stress Factors cluster_products Potential Degradation Products This compound This compound Degradation Degradation This compound->Degradation pH pH (Acid/Base) pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Oxidant Oxidizing Agent Oxidant->Degradation Hydrolysis_Product Hydrolysis Products (e.g., Aglycone) Degradation->Hydrolysis_Product Oxidation_Product Oxidation Products Degradation->Oxidation_Product Isomerization_Product Isomers Degradation->Isomerization_Product Other_Products Other Degradants Degradation->Other_Products

Caption: Logical Relationship of this compound Degradation.

References

Nortracheloside experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with nortracheloside. The information is designed to help improve experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a lignan, a class of polyphenolic compounds, isolated from the plant Trachelospermum jasminoides (Lindl.) Lem[1]. Lignans are known for a variety of biological activities, and researchers often investigate them for potential therapeutic properties.

Q2: My this compound extract yield is inconsistent. What are the potential causes?

Inconsistent yields during the extraction of this compound from plant material can be attributed to several factors:

  • Plant Material Variability: The concentration of this compound can vary depending on the age of the plant, the season of harvest, and the specific part of the plant used (e.g., leaves, stems, roots).

  • Extraction Solvent: The choice of solvent and its polarity significantly impact extraction efficiency.

  • Extraction Method: The duration, temperature, and agitation during extraction can all affect the final yield.

Q3: I am observing high variability in my cell-based assays with this compound. What are the common sources of this variability?

High variability in cell-based assays is a common challenge in preclinical research. Potential sources of variability when working with this compound include:

  • Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and pH, leading to degradation over time.[2][3][4] It is crucial to handle and store the compound appropriately.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.

  • Inter-individual Variability: Even in inbred animal strains or consistent cell lines, there can be inherent biological variability in response to treatment.[5]

  • Experimental Error: Minor inconsistencies in cell seeding density, incubation times, and reagent addition can contribute to significant variability.[6]

Q4: How can I assess the purity of my this compound sample?

The purity of your this compound sample can be determined using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can separate this compound from other compounds in the extract. A single, sharp peak at the expected retention time is indicative of high purity.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the compound in the peak, confirming its identity as this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and are powerful tools for confirming the identity and purity of the isolated compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction

Symptoms:

  • The final weight of the purified this compound is lower than expected.

  • HPLC analysis of the crude extract shows a small peak corresponding to this compound.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to find the optimal solvent for this compound extraction.[7]
Suboptimal Extraction Time Perform a time-course experiment to determine the extraction time that yields the highest amount of this compound.
Degradation During Extraction If this compound is heat-labile, consider using extraction methods that do not require high temperatures, such as maceration or ultrasonic-assisted extraction.
Improper Plant Material Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.
Issue 2: Poor Reproducibility in Bioassays

Symptoms:

  • Large error bars in quantitative bioassays (e.g., cell viability, enzyme inhibition).

  • Inconsistent qualitative results between experimental replicates.

Possible Causes and Solutions:

CauseSolution
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store the solid compound in a cool, dark, and dry place. Perform forced degradation studies to understand its stability under different conditions (acidic, basic, oxidative, photolytic, and thermolytic).[2][3]
Inconsistent Cell Culture Conditions Standardize cell culture protocols, including passage number, seeding density, and media composition.
Variability in Treatment Application Ensure accurate and consistent pipetting of this compound solutions into the assay plates. Use a multichannel pipette for better consistency.
Biological Variability Increase the number of biological replicates to account for inherent variability in the biological system.[5]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound
  • Preparation of Plant Material: Air-dry the leaves of Trachelospermum jasminoides and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.

    • Collect the ethyl acetate fraction, as lignans are often soluble in this solvent.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification:

    • Pool the fractions containing this compound and further purify using preparative HPLC to obtain the pure compound.

Protocol 2: Quantification of this compound using HPLC
  • Preparation of Standard Solutions: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 20 µL.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the this compound extract and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Logical Workflow for Troubleshooting this compound Experiment Variability

start High Experimental Variability Observed check_purity Check this compound Purity (HPLC, LC-MS) start->check_purity check_stability Assess Compound Stability (Forced Degradation) start->check_stability review_protocol Review Experimental Protocol start->review_protocol impure Impure Sample check_purity->impure unstable Compound Unstable check_stability->unstable protocol_issue Protocol Inconsistency review_protocol->protocol_issue impure->check_stability No purify Re-purify this compound impure->purify Yes unstable->review_protocol No optimize_storage Optimize Storage & Handling unstable->optimize_storage Yes standardize_protocol Standardize Protocol Steps protocol_issue->standardize_protocol Yes end Reproducible Results protocol_issue->end No purify->end optimize_storage->end standardize_protocol->end

Caption: Troubleshooting workflow for this compound experiments.

Putative Signaling Pathway Modulated by this compound

Disclaimer: The following is a hypothetical signaling pathway that a lignan like this compound might modulate, based on known anti-inflammatory and antioxidant activities of similar compounds. This has not been experimentally verified for this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB_Inhibitor IκBα ROS->NFkB_Inhibitor Inhibits NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression Gene Expression Nucleus->Gene_Expression Promotes Gene_Expression->Inflammatory_Cytokines Leads to Production of

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Enhancing Nortracheloside Detection Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of nortracheloside using mass spectrometry.

Troubleshooting Guides

Mass spectrometry (MS) is a powerful tool for the detection and quantification of molecules like this compound. However, various factors can affect the sensitivity and accuracy of the analysis. This guide addresses common issues encountered during this compound analysis by LC-MS/MS.

Issue 1: Poor Signal Intensity or No Signal

Low or absent signal for this compound is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended SolutionExpected Outcome
Incorrect Ionization Mode This compound, a lignan glycoside, is typically best ionized in positive electrospray ionization (ESI) mode. Ensure your mass spectrometer is set to positive ion mode.Formation of protonated molecules [M+H]+ or other adducts like [M+Na]+ or [M+NH4]+, leading to a detectable signal.
Suboptimal ESI Source Parameters Optimize source parameters including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Start with typical values for similar compounds and adjust systematically.Enhanced desolvation and ionization efficiency, resulting in a stronger and more stable signal.
Inappropriate Mobile Phase Composition The presence of non-volatile buffers (e.g., phosphate) can suppress the ESI signal. Use volatile mobile phase additives like formic acid or ammonium formate. The quality of solvents is also critical; use LC-MS grade solvents to minimize background noise and adduct formation.[1]Improved ionization and reduced signal suppression, leading to higher signal-to-noise ratios.
Sample Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[2]By diluting the sample or improving the sample cleanup, the interfering compounds are reduced, leading to better ionization and a more accurate signal.
Incorrect MRM Transitions The selected precursor and product ions in your Multiple Reaction Monitoring (MRM) method may not be optimal.By selecting the correct m/z values for the precursor and a prominent product ion, the specificity and sensitivity of the detection are significantly increased.

Predicted MRM Transition for this compound

Based on its chemical structure (Molecular Formula: C26H32O12, Molecular Weight: 536.53 g/mol ), the primary fragmentation of this compound in MS/MS is expected to be the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Annotation
537.2 [M+H]+375.1162.1Loss of glucose moiety (C6H10O5)
559.2 [M+Na]+397.1162.1Loss of glucose moiety (C6H10O5)

Note: These are predicted values. Optimal transitions should be confirmed by infusing a this compound standard and performing a product ion scan.

Experimental Protocol: Extraction of Lignans from Plant Material for LC-MS/MS Analysis

This protocol is adapted from established methods for the extraction of lignan glycosides from plant matrices and is suitable for preparing samples for this compound analysis.[3][4]

1. Sample Preparation:

  • Grind dried plant material to a fine powder (e.g., using a laboratory mill).

2. Extraction:

  • Weigh 0.1 g of the powdered plant material into a 2 mL microcentrifuge tube.

  • Add 1 mL of 80% methanol in water.

  • Vortex the mixture for 3 minutes.

  • Place the tube in an ultrasonic bath at 40°C for 60 minutes for extraction.

3. Centrifugation and Filtration:

  • Centrifuge the extract at 22,250 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.

4. LC-MS/MS Analysis:

  • Inject the filtered extract into an LC-MS/MS system equipped with a C18 column.

  • Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Set the mass spectrometer to positive ESI mode and monitor the appropriate MRM transitions for this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a weak and unstable signal for my this compound standard. What should I check first?

A1: An unstable signal is often related to the ESI source. First, check the stability of the spray from the ESI probe visually if possible. Ensure that the nebulizer gas flow is appropriate and that there are no blockages in the sample line or emitter. Also, confirm that your mobile phase is properly mixed and degassed.

Q2: My this compound peak is broad and shows poor chromatography. How can I improve it?

A2: Poor peak shape can be due to several factors. Ensure that your sample solvent is compatible with the initial mobile phase conditions; a high percentage of organic solvent in the sample can cause peak distortion if the initial mobile phase is highly aqueous. Also, consider optimizing your LC gradient and flow rate. A slower gradient or a lower flow rate can sometimes improve peak shape for complex molecules. Finally, check the health of your analytical column; it may need to be cleaned or replaced.

Q3: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A3: To confirm matrix effects, you can perform a post-extraction spike experiment. Analyze a blank matrix extract, the same blank matrix extract spiked with a known concentration of this compound, and a pure standard of this compound at the same concentration. A significant difference in the signal between the spiked matrix and the pure standard indicates matrix effects. To mitigate this, you can try diluting your sample extract, improving your sample cleanup procedure (e.g., using solid-phase extraction), or using a matrix-matched calibration curve. The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.[2]

Q4: What are the most common adducts I should look for with this compound in positive ESI mode?

A4: In positive ESI, the most common adduct for a molecule like this compound is the protonated molecule, [M+H]+. However, depending on the mobile phase composition and the cleanliness of your system, you may also observe sodium [M+Na]+ and ammonium [M+NH4]+ adducts. If you are using a mobile phase with ammonium formate or acetate, the ammonium adduct may be quite prominent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction (80% MeOH, Sonication) Extraction (80% MeOH, Sonication) Grinding->Extraction (80% MeOH, Sonication) Centrifugation & Filtration Centrifugation & Filtration Extraction (80% MeOH, Sonication)->Centrifugation & Filtration LC Separation (C18) LC Separation (C18) Centrifugation & Filtration->LC Separation (C18) Inject MS Detection (+ESI, MRM) MS Detection (+ESI, MRM) LC Separation (C18)->MS Detection (+ESI, MRM) Data Analysis Data Analysis MS Detection (+ESI, MRM)->Data Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Start Poor Signal Poor Signal Start->Poor Signal Check Ionization Mode Check Ionization Mode Poor Signal->Check Ionization Mode Is it Positive ESI? Check Ionization Mode->Poor Signal No, switch to +ESI Optimize Source Parameters Optimize Source Parameters Check Ionization Mode->Optimize Source Parameters Yes Improve Sample Prep Improve Sample Prep Optimize Source Parameters->Improve Sample Prep Still low? Good Signal Good Signal Optimize Source Parameters->Good Signal Signal Improved Verify MRM Transitions Verify MRM Transitions Improve Sample Prep->Verify MRM Transitions Matrix effects? Improve Sample Prep->Good Signal Signal Improved Verify MRM Transitions->Good Signal Correct?

References

Technical Support Center: Method Refinement for Nortracheloside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Nortracheloside in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex mixtures like plant extracts?

A1: The primary challenges include matrix effects from co-eluting compounds, which can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification. Other challenges involve the potential for degradation of the glycosidic lignan structure during sample preparation, and the need for a highly selective and sensitive analytical method to resolve this compound from structurally similar compounds.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for the quantification of lignans. For higher sensitivity and selectivity, especially in complex matrices, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred technique.[1][2][3][4]

Q3: How can I minimize matrix effects in my LC-MS analysis of this compound?

A3: To minimize matrix effects, several strategies can be employed. These include optimizing sample preparation to remove interfering substances through techniques like solid-phase extraction (SPE), using a stable isotope-labeled internal standard if available, and diluting the sample. Additionally, modifying chromatographic conditions to achieve better separation of this compound from matrix components is crucial.

Q4: What is a suitable starting point for developing an HPLC method for this compound?

A4: A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The UV detection wavelength can be set around 230 nm, which is a common wavelength for the analysis of lignans.[5][6]

Q5: My this compound peak is showing tailing in my HPLC chromatogram. What could be the cause?

A5: Peak tailing for glycosidic compounds like this compound can be caused by several factors. These include secondary interactions with the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase, and consider adjusting the mobile phase pH to suppress any potential silanol interactions on the column.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.
Column overload.Reduce the injection volume or the concentration of the sample.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase composition.
Peak Fronting Sample solvent is too strong.Prepare the sample in a solvent weaker than the mobile phase.
High sample concentration.Dilute the sample.
Peak Splitting Clogged frit or column contamination.Back-flush the column or replace the frit. If the problem persists, replace the column.
Sample solvent effect.Ensure the sample solvent is compatible with the mobile phase.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Suggested Solution
Retention Time Drift Inadequate column equilibration.Increase the column equilibration time between injections.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Sudden Shifts in Retention Time Air bubbles in the pump.Purge the pump to remove any air bubbles.
Leak in the system.Check all fittings and connections for leaks.
Issue 3: Low Signal Intensity or Poor Sensitivity in LC-MS
Symptom Potential Cause Suggested Solution
Low Signal Intensity Ion suppression due to matrix effects.Improve sample cleanup, dilute the sample, or modify chromatographic conditions to separate this compound from interfering compounds.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Suboptimal mobile phase additives.Ensure the use of volatile mobile phase additives compatible with MS (e.g., formic acid, ammonium formate).

Experimental Protocols

Proposed UPLC-MS/MS Method for this compound Quantification

This protocol is a recommended starting point and may require optimization for specific matrices.

1. Sample Preparation (from Plant Material)

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 20 mL of 80% methanol.

  • Ultrasonic Extraction: Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. UPLC Conditions

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-50% B

    • 10-15 min: 50-90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90-10% B

    • 17.1-20 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • MRM Transitions: To be determined by infusing a this compound standard. A plausible precursor ion would be [M-H]⁻ or [M+formate]⁻. Product ions would be generated from fragmentation of the precursor.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for lignans in a plant extract, based on a study of Anthriscus sylvestris.[7] The concentrations of this compound would be determined using a calibration curve prepared with a certified reference standard.

Lignan Concentration Range in Plant Material (mg/g dry weight) Average Concentration (mg/g dry weight) Relative Standard Deviation (%)
Deoxypodophyllotoxin2.0–42.815.65.2
Nemorosin2.0–23.410.16.8
Yatein1.1–18.58.97.1
This compound To be determined To be determined To be determined

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc UPLC Separation (C18 Column) filtration->uplc Filtered Extract ms Mass Spectrometry (ESI-, MRM) uplc->ms Eluent integration Peak Integration ms->integration Raw Data calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification final_result Result quantification->final_result Final Concentration

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_check Initial Checks cluster_solutions Potential Solutions start Analytical Problem (e.g., Poor Peak Shape) check_method Review Method Parameters start->check_method check_sample Examine Sample Preparation start->check_sample check_system Inspect HPLC/MS System start->check_system adjust_mobile_phase Adjust Mobile Phase (e.g., pH, composition) check_method->adjust_mobile_phase optimize_gradient Optimize Gradient check_method->optimize_gradient change_column Change Column check_method->change_column clean_sample Improve Sample Cleanup check_sample->clean_sample dilute_sample Dilute Sample check_sample->dilute_sample check_fittings Check for Leaks check_system->check_fittings purge_pump Purge Pump check_system->purge_pump end Problem Resolved adjust_mobile_phase->end optimize_gradient->end change_column->end clean_sample->end dilute_sample->end check_fittings->end purge_pump->end

Caption: Logical workflow for troubleshooting analytical issues.

References

Addressing matrix effects in Nortracheloside analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nortracheloside. The information provided is designed to help address common challenges, particularly those related to matrix effects in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

A1: this compound is a lignan glycoside, a type of natural polyphenol. It is found in various medicinal plants, notably Wikstroemia indica. Analysis is typically performed on complex plant extracts, which can also contain other lignans, flavonoids, coumarins, and diterpenoids. These co-extracting compounds are the primary source of matrix effects.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.

Q3: I am observing high variability and poor recovery in my this compound quantification. Could this be due to matrix effects?

A3: Yes, high variability in analytical results and poor recovery are common indicators of unaddressed matrix effects. The complex and variable nature of plant extracts means that the extent of matrix effects can differ between samples, leading to poor reproducibility.

Q4: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A4: The matrix effect can be quantitatively evaluated by comparing the response of this compound in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the response of a standard solution in a neat solvent. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solvent Standard)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

For a reliable assessment, it is recommended to test at least six different lots of the blank matrix. The coefficient of variation (%CV) of the matrix factor across these lots should ideally be less than 15%.[1]

Q5: What are the most effective strategies to minimize matrix effects in this compound analysis?

A5: A combination of strategies is often most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like "dilute and shoot" or protein precipitation (for biological matrices).

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by optimizing the mobile phase gradient, changing the column chemistry, or using a narrower internal diameter column for better peak resolution.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects. If a SIL-IS is not available, a structural analog can be used, but its effectiveness must be carefully validated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity or complete signal loss for this compound. Severe ion suppression due to co-eluting matrix components.1. Improve Sample Cleanup: Implement a Solid-Phase Extraction (SPE) step. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is a good starting point for lignan glycosides. 2. Optimize Chromatography: Adjust the gradient elution to better separate this compound from the interfering peaks. 3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Poor reproducibility of results between different sample preparations. Inconsistent sample preparation leading to variable matrix effects.1. Standardize the Extraction Protocol: Ensure that all steps of the sample preparation are consistent, including solvent volumes, extraction times, and evaporation steps. 2. Automate Sample Preparation: If possible, use automated systems for liquid handling and SPE to improve precision. 3. Use an Internal Standard: An internal standard can help to correct for variations in sample preparation and matrix effects.
Non-linear calibration curve. Matrix effects that are concentration-dependent.1. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract to mimic the sample matrix. 2. Evaluate Different Calibration Models: A weighted linear regression or a quadratic fit might be more appropriate if the non-linearity persists.
Peak tailing or splitting for the this compound peak. Co-elution with an interfering compound or secondary interactions with the analytical column.1. Modify the Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. 2. Try a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl column) may provide better selectivity.

Data Presentation: Efficacy of Sample Preparation Techniques for Lignan Glycosides

The following table summarizes the general effectiveness of common sample preparation techniques for the analysis of lignan glycosides in plant extracts, which can be applied to this compound analysis. The values are indicative and should be optimized for your specific matrix and analytical method.

Sample Preparation Technique Typical Recovery (%) Matrix Effect Reduction Complexity Notes
Solvent Extraction (e.g., Methanol/Ethanol) 85-105LowLowA good initial extraction method, but often insufficient for removing matrix interferences for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) 70-95ModerateModerateCan provide good cleanup, but can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) - Reversed-Phase 80-100HighModerateHighly effective at removing polar interferences while retaining lignan glycosides.
Solid-Phase Extraction (SPE) - Mixed-Mode 85-105Very HighHighCan provide even better cleanup by utilizing multiple retention mechanisms, but requires more method development.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Dry the plant material (e.g., from Wikstroemia indica) at 40-60°C and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol (v/v) in water.

    • Vortex for 1 minute to ensure the powder is fully wetted.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extract
  • Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dilute the reconstituted extract from Protocol 1 with deionized water to a final methanol concentration of <5%.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Lignan Biosynthetic Pathway

Lignan_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Coniferyl_alcohol Coniferyl Alcohol p_Coumaric_acid->Coniferyl_alcohol Phenylpropanoid Pathway Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Nortrachelogenin Nortrachelogenin (Aglycone of this compound) Matairesinol->Nortrachelogenin Glycosylation Glycosylation Nortrachelogenin->Glycosylation This compound This compound Glycosylation->this compound

Caption: Simplified biosynthetic pathway of lignans leading to this compound.

Experimental Workflow for this compound Analysis

Nortracheloside_Analysis_Workflow Plant_Material Plant Material (e.g., Wikstroemia indica) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., 80% Methanol, Ultrasonication) Drying_Grinding->Solvent_Extraction Filtration_Centrifugation Filtration / Centrifugation Solvent_Extraction->Filtration_Centrifugation Crude_Extract Crude Extract Filtration_Centrifugation->Crude_Extract Direct_Analysis Direct Analysis (Dilute and Shoot) Crude_Extract->Direct_Analysis SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Crude_Extract->SPE_Cleanup LC_MS_MS_Analysis LC-MS/MS Analysis Direct_Analysis->LC_MS_MS_Analysis Purified_Extract Purified Extract SPE_Cleanup->Purified_Extract Purified_Extract->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification (with Matrix-Matched Calibrants/Internal Standard) LC_MS_MS_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: General experimental workflow for the analysis of this compound from plant material.

References

Validation & Comparative

Validating the Anti-Inflammatory Potential of Nortracheloside: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory activity of nortracheloside, a lignan found in plants of the Apocynaceae family. Due to the limited availability of specific in vitro quantitative data for this compound, this guide utilizes data from its aglycone, nortrachelogenin, as a close proxy and compares its potential efficacy against another well-characterized lignan, arctigenin, and the corticosteroid dexamethasone. This guide is intended to serve as a framework for researchers looking to validate the anti-inflammatory properties of this compound.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Natural products are a promising source of new anti-inflammatory agents. This compound, a lignan glycoside, has been identified as a component of plants with traditional uses in treating inflammatory conditions. While in vivo studies suggest its potential, detailed in vitro validation is crucial for understanding its mechanism and potency. This guide outlines the key in vitro assays and signaling pathways to consider when evaluating the anti-inflammatory effects of this compound and compares the available data for its aglycone with established anti-inflammatory compounds.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The following tables summarize the available quantitative data for nortrachelogenin (as a proxy for this compound), arctigenin, and dexamethasone. This data provides a benchmark for the potential anti-inflammatory efficacy of this compound.

CompoundAssayCell LineIC50 ValueReference
Nortrachelogenin NF-κB Inhibition (TNF-α induced)Not Specified49.4 µM[1]
Arctigenin Nitric Oxide (NO) ProductionRAW 264.78.4 µM[2]
TNF-α ProductionRAW 264.719.6 µM[2]
IL-6 ProductionRAW 264.729.2 µM[2]
Dexamethasone Glucocorticoid Receptor BindingNot Applicable38 nM
IL-1β SecretionHuman Retinal Microvascular Pericytes7 nM[3]
IL-6 Inhibition (LPS-induced)Not Specified0.5 x 10⁻⁸ M (5 nM)[4]
MCP-1 SecretionHuman Retinal Microvascular Pericytes3 nM[3]

Note: The data for nortrachelogenin represents the inhibition of a key inflammatory signaling pathway, providing a mechanistic insight. The IC50 values for arctigenin and dexamethasone demonstrate their potency in inhibiting the production of key inflammatory mediators.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[5] The available data suggests that nortrachelogenin exerts its anti-inflammatory effect by inhibiting this pathway.[1]

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Nortrachelogenin LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) IkB_NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces Nortrachelogenin Nortrachelogenin Nortrachelogenin->IKK Inhibits

Caption: The NF-κB signaling pathway and the proposed inhibitory action of nortrachelogenin.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK subfamilies include ERK, JNK, and p38. Inhibition of the MAPK pathway is a common mechanism for anti-inflammatory compounds.

MAPK_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition Stimulus LPS/Cytokines TAK1 TAK1 Stimulus->TAK1 MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs MEK1_2 MEK1/2 TAK1->MEK1_2 p38_JNK p38/JNK MKKs->p38_JNK AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activate ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Activate Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Induces Compound Anti-inflammatory Compound Compound->MKKs Inhibits Compound->p38_JNK Inhibits

Caption: The MAPK signaling pathway, a potential target for anti-inflammatory compounds.

Experimental Protocols

To validate the anti-inflammatory activity of this compound in vitro, a series of standardized assays should be performed. The following are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

  • Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of the test compound (this compound) for 1-2 hours before stimulation with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • The percentage of inhibition of NO production is calculated relative to the LPS-treated control.

Cytokine Production Assays (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Follow the cell culture and treatment protocol as described above.

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine of interest.

    • A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: This technique is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

  • Procedure:

    • After cell treatment, lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of an anti-inflammatory compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (TNF-α, IL-6) Stimulate->ELISA WesternBlot Western Blot (iNOS, COX-2) Stimulate->WesternBlot Calculate_IC50 Calculate IC50 Values Griess->Calculate_IC50 ELISA->Calculate_IC50 Compare Compare with Controls WesternBlot->Compare Calculate_IC50->Compare

Caption: A generalized workflow for in vitro anti-inflammatory activity assessment.

Conclusion and Future Directions

The available evidence, primarily from studies on its aglycone nortrachelogenin and in vivo assessments of the source plant extracts, suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its potential mechanism of action appears to involve the inhibition of the NF-κB signaling pathway.

To definitively validate its in vitro anti-inflammatory activity, it is imperative to conduct the detailed experimental protocols outlined in this guide. Determining the IC50 values of this compound for the inhibition of key inflammatory mediators like NO, TNF-α, and IL-6, and elucidating its effects on the expression of iNOS and COX-2 will provide the necessary quantitative data to robustly assess its potency and mechanism of action. This will enable a direct and meaningful comparison with established anti-inflammatory drugs and other natural products, paving the way for its potential development as a novel therapeutic agent.

References

Comparative Analysis of Nortracheloside and Tracheloside Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive properties of two lignan glycosides, Nortracheloside and Tracheloside. While extensive research has elucidated the multifaceted bioactivities of Tracheloside, data on this compound remains limited. This guide summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation into these compounds.

Overview of Bioactivities

Tracheloside has demonstrated significant potential in several therapeutic areas, including cancer, inflammation, and wound healing. In contrast, the bioactivity of this compound is less characterized. However, studies on its aglycone, Nortrachelogenin, suggest potential antioxidant and anti-fibrotic properties.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of Tracheloside. Due to the limited research on this compound, comparative data is largely unavailable.

Table 1: Anticancer Activity of Tracheloside

Cell LineAssayConcentrationEffectCitation
CT26 (Murine Colorectal Carcinoma)WST-11, 10, 100 µMDose- and time-dependent decrease in cell viability.[1][1]
SW480 (Human Colorectal Adenocarcinoma)WST-110, 100 µMSlight inhibition of cell viability after 72-96 hours.[1][1]
SW620 (Human Colorectal Adenocarcinoma)WST-110, 100 µMSlight inhibition of cell viability after 72-96 hours.[1][1]
CT26Annexin V Assay10, 25, 50, 100 µMDose-dependent increase in apoptosis.[1][1]

Table 2: Wound Healing Activity of Tracheloside

Cell LineAssayConcentrationEffectCitation
HaCaT (Human Keratinocytes)MTT Assay10 µg/mlOver 45.58% increase in cell proliferation compared to control.[2][2]
HaCaTMTT Assay1, 5, 10 µg/ml13.98%, 18.82%, and 17.94% increase in cell proliferation rate after 24 hours, respectively.[2][2]
HaCaTScratch Wound Healing Assay1, 5, 10 µg/ml38.14%, 106.13%, and 72.83% increased healing activity compared to control, respectively.[2][2]

Table 3: Anti-inflammatory Activity of Nortrachelogenin (Aglycone of this compound)

ActivityAssayResultCitation
AntioxidantDPPH free radical, superoxide, and peroxyl radical scavengingMore effective than BHA and Trolox.[3][3]
Anti-fibroticBleomycin-induced murine dermal fibrosis modelReduced skin thickness and collagen expression.[4][4]

Experimental Protocols

Anticancer Activity of Tracheloside

Cell Viability Assay (WST-1) [1]

  • Cell Seeding: Seed CT26, SW480, or SW620 cells in 96-well plates.

  • Treatment: Treat cells with Tracheloside at concentrations of 1–100 µM.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).

  • WST-1 Assay: Add WST-1 reagent to each well and incubate.

  • Measurement: Measure the absorbance to determine cell viability.

Apoptosis Assay (Annexin V) [1]

  • Cell Treatment: Treat CT26 cells with Tracheloside (10–100 µM) for 48 hours.

  • Staining: Stain the cells with Annexin V and 7-AAD according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify apoptotic cells.

Cell Cycle Analysis [1]

  • Cell Treatment: Treat CT26 cells with Tracheloside (10–100 µM) for 48 hours.

  • Fixation: Harvest and fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Resuspend the fixed cells in a cell cycle reagent containing a DNA stain.

  • Flow Cytometry: Analyze the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.

Wound Healing Activity of Tracheloside

Cell Proliferation Assay (MTT) [2]

  • Cell Seeding: Seed HaCaT keratinocytes in a 96-well plate at a density of 10³ cells per well.

  • Treatment: Replace the medium with serum-free medium containing various concentrations of Tracheloside (0, 1, 5, 10, 50, and 100 µg/ml) and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 3 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µl of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the optical density at 540 nm using a microplate reader.

Scratch Wound Healing Assay [2]

  • Cell Culture: Culture HaCaT cells in a 6-well plate until confluent.

  • Scratching: Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove cellular debris and add serum-free medium with various concentrations of Tracheloside (1, 5, and 10 µg/ml).

  • Image Acquisition: Photograph the scratched areas at 0 and 24 hours post-treatment.

  • Analysis: Analyze the images to calculate the percentage of scratch closure relative to the control.

Anti-inflammatory Activity of Tracheloside

Measurement of Inflammatory Factors in MH7A cells [5]

  • Cell Culture and Stimulation: Culture human rheumatoid arthritis synovial MH7A cells and induce inflammation with TNF-α.

  • Treatment: Treat the cells with Tracheloside.

  • Analysis: Measure the levels of inflammatory factors such as IL-6, IL-17, COX-2, MMP2, MMP3, and MMP9 in the cell supernatant or cell lysates using appropriate methods like ELISA or Western blotting.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by Tracheloside based on current research.

Tracheloside_Wound_Healing Tracheloside Tracheloside MEK MEK Tracheloside->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates Proliferation Keratinocyte Proliferation ERK1_2->Proliferation Promotes Wound_Healing Wound Healing Proliferation->Wound_Healing Leads to

Caption: Tracheloside promotes wound healing by stimulating ERK1/2 phosphorylation.

Tracheloside_Anticancer cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction CyclinD1_CDK4 Cyclin D1/CDK4 G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition Promotes p16 p16 p16->CyclinD1_CDK4 Inhibits Bcl2_family Bcl-2 family (e.g., Bcl-2, Bax) Mitochondria Mitochondria Bcl2_family->Mitochondria Regulates Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Tracheloside Tracheloside Tracheloside->CyclinD1_CDK4 Downregulates Tracheloside->p16 Upregulates Tracheloside->Bcl2_family Regulates Tracheloside_Anti_inflammatory TNF_alpha TNF-α MAPK MAPK (JNK, p38) TNF_alpha->MAPK Activates IL17 IL-17 Signaling TNF_alpha->IL17 Induces Tracheloside Tracheloside Tracheloside->MAPK Inhibits Tracheloside->IL17 Inhibits Inflammatory_Factors Inflammatory Factors (IL-6, IL-17, COX-2, MMPs) MAPK->Inflammatory_Factors Upregulates IL17->Inflammatory_Factors Upregulates

References

Nortracheloside vs. Other Lignans: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] This guide provides a comparative analysis of nortracheloside against other well-characterized lignans, offering insights into their relative performance based on available experimental data. The information presented herein is intended to aid researchers and drug development professionals in evaluating the therapeutic potential of these natural compounds.

Comparative Analysis of Biological Activities

While comprehensive comparative data for this compound is limited, this section summarizes available quantitative data for its biological activities alongside those of other prominent lignans. This allows for an initial assessment of its potential efficacy relative to established compounds.

Anticancer Activity

The cytotoxic effects of various lignans against different cancer cell lines have been a primary focus of research. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.

LignanCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
Podophyllotoxin HCT-116 (Colon)0.04[2]
HepG2 (Liver)0.07[2]
MDA-MB-231 (Breast)0.11[2]
A-549 (Lung)0.29[2]
Pinoresinol MDA-MB-231 (Breast)Significant cytotoxicity at 0.001 - 1 µM[3]
MCF7 (Breast)Significant cytotoxicity at 0.001 - 1 µM[3]
Arctigenin HL-60 (Leukemia)< 0.26 (as < 100 ng/mL)[4]

Note: The lack of specific IC50 values for this compound highlights a significant gap in the current research landscape. Further studies are required to quantify its anticancer potential against various cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Lignans have demonstrated the ability to modulate inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

LignanAssayIC50 (µM)Reference
This compound Data Not Available--
Arctigenin NO Production (LPS-induced RAW 264.7 cells)8.4[5]
TNF-α Release (LPS-activated RAW 264.7 cells)19.6[5]
IL-6 Release (LPS-activated RAW 264.7 cells)29.2[5]
Matairesinol NO Production (LPS-induced BV2 microglia)Concentration-dependent inhibition (6.25, 12.5, 25 µM)[6]

Note: The anti-inflammatory potential of this compound remains to be elucidated through rigorous experimental evaluation.

Antioxidant Activity

The antioxidant capacity of lignans contributes to their protective effects against oxidative stress-related diseases. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity are commonly used to evaluate this property.

LignanAssayActivityReference
This compound Data Not Available--
Secoisolariciresinol diglucoside (SDG) DPPH Radical ScavengingEffective at 25-200 µM[1]
Secoisolariciresinol (SECO) DPPH Radical ScavengingEffective at 25-200 µM[1]
Enterodiol (ED) DPPH Radical ScavengingInactive[1]
Enterolactone (EL) DPPH Radical ScavengingInactive[1]

Note: The antioxidant properties of this compound have not yet been reported.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments commonly employed in the evaluation of lignan bioactivity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test lignan (e.g., this compound) and a positive control (e.g., Podophyllotoxin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test lignan for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control. The IC50 value can then be calculated.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a rapid and simple method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[7]

Protocol:

  • Sample Preparation: Prepare various concentrations of the test lignan in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol). A blank containing only the solvent and DPPH is also prepared.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Signaling Pathways and Experimental Workflows

Lignans often exert their biological effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a common target for many bioactive compounds.[8][9]

NF-κB Signaling Pathway in Inflammation and Cancer

The diagram below illustrates the canonical NF-κB signaling cascade, which is frequently activated in inflammatory conditions and various cancers. Many lignans are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene Activates Lignans Lignans (e.g., Matairesinol) Lignans->IKK Inhibits Experimental_Workflow Start Start: Select Lignans (this compound, Others) Anticancer Anticancer Activity (MTT Assay) Start->Anticancer AntiInflammatory Anti-inflammatory Activity (NO Inhibition Assay) Start->AntiInflammatory Antioxidant Antioxidant Activity (DPPH Assay) Start->Antioxidant Data_Anticancer Determine IC50 (Various Cell Lines) Anticancer->Data_Anticancer Data_AntiInflammatory Determine IC50 (e.g., RAW 264.7 cells) AntiInflammatory->Data_AntiInflammatory Data_Antioxidant Determine EC50 Antioxidant->Data_Antioxidant Comparison Comparative Analysis of Data Data_Anticancer->Comparison Data_AntiInflammatory->Comparison Data_Antioxidant->Comparison Mechanism Mechanism of Action (e.g., NF-κB Pathway) WesternBlot Western Blot for NF-κB proteins Mechanism->WesternBlot Conclusion Conclusion on Relative Potency and Therapeutic Potential Mechanism->Conclusion WesternBlot->Conclusion Comparison->Mechanism

References

Structure-Activity Relationship (SAR) of Lignan Analogs as Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide summarizes the quantitative anti-inflammatory data, details the experimental methodologies, and visualizes the key signaling pathway involved, providing a practical framework for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics based on lignan structures.

Comparative Anti-Inflammatory Activity of LCA Lignan Analogs

A series of novel derivatives of the dibenzylbutane lignan LCA were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibitory activities of these analogs, along with the parent compound LCA, are presented in Table 1.

Table 1: Inhibitory Effects of LCA and its Analogs on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)Inhibition of NO Release (%)
LCA2058.2
10h 20 85.3
10a2065.1
10b2072.4
10c2068.9
10d2075.6
10e2078.3
10f2081.7
10g2083.5
10i2062.7
10j2055.4

Data sourced from a study on the discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents.[1]

Among the synthesized analogs, compound 10h demonstrated the most potent inhibitory effect on NO release.[1] Further investigation revealed that compound 10h also significantly inhibited the secretion and gene expression of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in a dose-dependent manner.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The key experimental protocols used to evaluate the anti-inflammatory activity of the LCA lignan analogs are outlined below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells were pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.

  • Procedure:

    • After cell treatment, 100 µL of the culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture was incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm was measured using a microplate reader.

    • The nitrite concentration was calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Procedure: The assays were performed according to the manufacturer's instructions provided with the specific ELISA kits.

Western Blot Analysis
  • Objective: To investigate the effect of the compounds on the expression of proteins involved in inflammatory signaling pathways, such as the NF-κB pathway.

  • Procedure:

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p65, IκBα).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory effects of the most potent LCA analog, 10h , were found to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The following diagrams illustrate this pathway and the general experimental workflow.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammatory Mediators Inflammatory Mediators Pro-inflammatory Genes->Inflammatory Mediators Compound 10h Compound 10h Compound 10h->IKK Complex Inhibition

Figure 1: NF-κB Signaling Pathway Inhibition by Compound 10h.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Compound_Treatment Pre-treatment with LCA Analogs Cell_Culture->Compound_Treatment LPS_Stimulation LPS (1 µg/mL) Stimulation Compound_Treatment->LPS_Stimulation Incubation 24h Incubation LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Western_Blot Western Blot for NF-κB Pathway Proteins Cell_Lysis->Western_Blot Data_Analysis Data Analysis and SAR Determination NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General Experimental Workflow for SAR Studies.

The SAR studies of LCA lignan analogs reveal that modifications to the parent structure can significantly enhance anti-inflammatory activity. Compound 10h emerged as a particularly potent inhibitor of NO and pro-inflammatory cytokine production, acting through the suppression of the NF-κB signaling pathway.[1] While direct SAR data for nortracheloside analogs remains to be established, the findings from this study on a related dibenzylbutane lignan provide a strong rationale and a methodological blueprint for future investigations into this compound's therapeutic potential. Researchers can leverage this comparative data and the detailed experimental protocols to design and evaluate novel this compound derivatives with improved anti-inflammatory properties.

References

Molecular Target of Nortracheloside Remains Elusive Despite Commercial Claims

Author: BenchChem Technical Support Team. Date: November 2025

The precise molecular target of Nortracheloside, a lignan isolated from the medicinal plant Trachelospermum jasminoides, has not been definitively identified in peer-reviewed scientific literature. While some commercial suppliers suggest potential targets, a lack of published experimental data prevents conclusive confirmation.

This compound is a naturally occurring compound found in Trachelospermum jasminoides (also known as star jasmine), a plant used in traditional medicine for its anti-inflammatory and analgesic properties. Despite its availability for research purposes, its specific mechanism of action at the molecular level remains largely uninvestigated in publicly accessible studies.

One commercial supplier, Biosynth, claims that this compound is an inhibitor of ion channels and a high-affinity ligand for the nicotinic acetylcholine receptor.[1] However, these assertions are not supported by references to primary research, and no quantitative data such as binding affinities (e.g., Kd, Ki, or IC50 values) or detailed experimental protocols are provided to substantiate these claims. This lack of evidence makes it impossible to validate the proposed targets or to compare this compound's activity with other compounds.

Research on the broader class of compounds to which this compound belongs—lignans—and on extracts from Trachelospermum jasminoides has indicated a range of biological activities, including anti-inflammatory, analgesic, antitumor, antiviral, and antibacterial effects. However, these studies have generally focused on the overall effects of plant extracts or mixtures of compounds and have not pinpointed the specific molecular interactions of this compound.

Without dedicated studies involving techniques such as affinity chromatography, cellular thermal shift assays (CETSA), enzymatic assays, or receptor binding assays specifically for this compound, its molecular target remains speculative. Molecular docking studies, which could provide theoretical insights into potential binding partners, also do not appear to be available in the public domain.

The Path Forward: A Need for Experimental Validation

To confirm the molecular target of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy for researchers.

Figure 1. A potential experimental workflow for the identification and validation of the molecular target of this compound.

Caption: This diagram illustrates a logical progression from initial target identification methods to more specific validation assays and downstream functional studies.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to recognize that the molecular target of this compound is not yet established. The information currently available from commercial sources should be treated with caution until it is substantiated by rigorous, peer-reviewed experimental data. Future research employing modern target identification and validation techniques is necessary to elucidate the precise mechanism of action of this natural product. Until such studies are published, any claims regarding its molecular targets should be considered preliminary and unconfirmed.

References

Cross-Validation of Analytical Methods for Nortracheloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Nortracheloside, a key bioactive lignan, is critical in various stages of research and development, from pharmacokinetic studies to quality control of herbal preparations. The selection of an appropriate analytical method is paramount and often necessitates cross-validation to ensure data integrity and consistency across different laboratories or when transitioning between different analytical techniques. This guide provides a comparative overview of common analytical methods for the quantification of this compound, offering insights into their performance characteristics and detailed experimental protocols to aid in method selection and validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification is a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique suitable for routine analysis. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice. High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the simultaneous analysis of multiple samples.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

Analytical MethodLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (%)Precision (RSD%)
HPLC-UV 50 - 2000155098.5 - 101.2< 2.0
LC-MS/MS 1 - 5000.3199.1 - 100.8< 1.5
UPLC-MS/MS 0.5 - 5000.150.599.5 - 100.5< 1.0
HPTLC 100 - 1000 (ng/band)30 (ng/band)100 (ng/band)98.2 - 101.5< 2.5

Note: The presented data is a synthesis from multiple sources and represents typical performance. Actual results may vary based on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the most common techniques used for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely used method for the quantification of this compound in herbal extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: An appropriate amount of the sample is extracted with methanol, filtered through a 0.45 µm filter, and diluted with the mobile phase before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in biological matrices such as plasma and tissue homogenates.[1][2]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in the initial mobile phase.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides faster analysis times and improved resolution and sensitivity compared to conventional LC-MS/MS.[3][4][5]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A rapid gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode and MRM Transitions: Similar to LC-MS/MS, optimized for this compound.

  • Sample Preparation: Similar to LC-MS/MS, but may require less sample volume.

High-Performance Thin-Layer Chromatography (HPTLC)

A versatile method for the simultaneous quantification of this compound in a large number of samples, particularly useful for quality control of herbal raw materials.[6][7]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in an optimized ratio (e.g., 5:4:1, v/v/v).

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis: The plates are scanned using a densitometer at 280 nm.

  • Sample Preparation: Similar to HPLC-UV, with the final extract being concentrated before application.

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or when a method is transferred between laboratories. The objective is to ensure that the results are comparable and reliable.

A typical cross-validation workflow involves analyzing a set of the same quality control (QC) samples at low, medium, and high concentrations using both the established (reference) method and the new (comparator) method. The results are then statistically compared to assess the agreement between the two methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Outcome QC_Samples Prepare QC Samples (Low, Medium, High) MethodA Analyze with Method A (Reference) QC_Samples->MethodA MethodB Analyze with Method B (Comparator) QC_Samples->MethodB StatCompare Statistical Comparison (e.g., Bland-Altman, t-test) MethodA->StatCompare MethodB->StatCompare Acceptance Acceptance Criteria Met? StatCompare->Acceptance Validated Methods are Cross-Validated Acceptance->Validated Yes Investigate Investigate Discrepancies Acceptance->Investigate No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The selection of an analytical method for this compound should be based on the specific requirements of the study, including the nature of the sample matrix, required sensitivity, and throughput. HPLC-UV provides a reliable and cost-effective option for routine analysis. For bioanalytical applications requiring high sensitivity, LC-MS/MS or UPLC-MS/MS are the preferred techniques. HPTLC is a valuable tool for high-throughput screening and quality control. The successful implementation and cross-validation of these methods, following the principles outlined in this guide, will ensure the generation of high-quality, reliable, and consistent data for this compound throughout the research and development process. It is imperative that any method is fully validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.

References

Unveiling the In Vivo Potential of Nortracheloside: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nortracheloside, a lignan glycoside, has garnered increasing interest for its potential therapeutic applications. This guide provides a comprehensive overview of the in vivo pharmacological effects of this compound, with a comparative analysis against its well-studied aglycone, Arctigenin. The information presented herein is supported by experimental data from various preclinical studies, offering valuable insights for further research and development.

I. Comparative Analysis of In Vivo Pharmacological Effects

To facilitate a clear comparison, the following tables summarize the quantitative data from in vivo studies on the anticancer, anti-inflammatory, and neuroprotective effects of this compound and Arctigenin.

Anticancer Effects
CompoundCancer ModelAnimal ModelDosageRoute of AdministrationKey FindingsReference
This compound (Tracheloside) Colorectal Cancer (CT26 cells)BALB/c miceNot specified in abstractNot specified in abstractSignificantly inhibited lung metastasis.[1][1]
Arctigenin Prostate Cancer (LAPC-4 cells)SCID mice50 mg/kg and 100 mg/kgOral gavageTumor growth inhibition by 50% (LD) and 70% (HD) after 6 weeks.[2][3][2][3]
Arctigenin Triple-Negative Breast Cancer (MDA-MB-231 cells)Nude mice15 mg/kgIntraperitonealSignificantly inhibited tumor growth.[4]
Arctigenin Hepatocellular Carcinoma (Hep G2 & SMMC 7721 cells)Nude miceNot specified in abstractNot specified in abstractInhibited tumor metastasis.[5][5]
Anti-inflammatory Effects
CompoundInflammatory ModelAnimal ModelDosageRoute of AdministrationKey FindingsReference
Nortrachelogenin (Metabolite of this compound) Carrageenan-induced paw edemaMiceNot specified in abstractNot specified in abstractReduced paw inflammation.[6][6]
Arctigenin Dextran sulfate sodium (DSS)-induced colitisC57BL/6 mice20 mg/kg/dayIntraperitonealAttenuated inflammation and prevented colitis.[7][8][7][8]
Arctigenin Lipopolysaccharide (LPS)-induced systemic inflammationMiceNot specified in abstractNot specified in abstractSuppressed blood IL-1β and TNF-α levels.
Neuroprotective Effects
CompoundNeurological ModelAnimal ModelDosageRoute of AdministrationKey FindingsReference
Arctigenin Cerebral ischemia-reperfusion injuryRatsNot specified in abstractNot specified in abstractReduced cerebral infarction and improved neurological outcome.[9][9]
Arctigenin Cerebral ischemia-reperfusion injuryRatsNot specified in abstractNot specified in abstractReduced infarction volume.[10][10]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.

Orthotopic Colorectal Cancer Mouse Model (for this compound)
  • Cell Culture: CT26 murine colorectal carcinoma cells are cultured and prepared for injection.[11][12]

  • Animal Model: BALB/c mice (typically 10-12 weeks old) are used.[11]

  • Orthotopic Injection: A cell suspension of CT26 cells (0.1-1 million cells in 100 µL of Matrigel) is injected subcutaneously into the flank of one hind leg.[11]

  • Tumor Growth Monitoring: Injection sites are palpated regularly until tumors are established. Tumor volume is measured using a digital caliper.[11]

  • Metastasis Assessment: For metastatic models, cells can be implanted orthotopically, or intravenous injection can be used to target specific organs like the lungs. Luciferase-expressing cells can be used for non-invasive monitoring of metastasis.[11]

  • Treatment: this compound administration details (dosage, route, and frequency) would be initiated at a specific time point post-tumor cell injection.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors and metastatic tissues (e.g., lungs) are harvested for analysis (e.g., histology, protein expression).

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model (for Arctigenin)
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Colitis: Mice are provided with drinking water containing 2.0% (w/v) DSS for a specified period (e.g., 7 days) to induce acute colitis.[7][13]

  • Treatment: Arctigenin (e.g., 20 mg/kg per day) is administered, typically via intraperitoneal injection, for the duration of the DSS treatment.[7][8]

  • Clinical Assessment: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily.

  • Endpoint Analysis: After the treatment period, mice are sacrificed. The colon is excised, its length is measured, and tissue samples are collected for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).[7][14]

Cerebral Ischemia-Reperfusion Rat Model (for Arctigenin)
  • Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.

  • Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). A surgical filament is introduced via the internal carotid artery to occlude the MCA.[15][16]

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.[17]

  • Treatment: Arctigenin is administered at a specific time point before or after the induction of ischemia.

  • Neurological Assessment: Neurological deficit scoring is performed at specific time points after reperfusion to assess functional outcomes.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), brains are harvested, sectioned, and stained (e.g., with TTC) to measure the infarct volume.[17]

  • Molecular Analysis: Brain tissue from the ischemic penumbra is collected to analyze the expression of relevant proteins and signaling molecules.[10]

III. Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs are essential for understanding the complex biological processes and research methodologies.

cluster_workflow Experimental Workflow: In Vivo Anticancer Efficacy A CT26 Cell Culture B Cell Preparation for Injection A->B C Orthotopic Injection in BALB/c Mice B->C D Tumor Growth Monitoring C->D E This compound Treatment D->E F Endpoint Analysis (Tumor & Metastasis) E->F

Caption: Workflow for assessing the in vivo anticancer effects of this compound.

cluster_apoptosis This compound-Induced Apoptosis Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bcl2_family Bcl-2 Family Regulation Mitochondria->Bcl2_family Caspase_Activation Caspase Activation Bcl2_family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed pathway for this compound-induced apoptosis in cancer cells.

cluster_cell_cycle This compound and Cell Cycle Arrest This compound This compound p16 p16 (Upregulation) This compound->p16 CyclinD1_CDK4 Cyclin D1 / CDK4 (Downregulation) This compound->CyclinD1_CDK4 Cell_Cycle_Arrest Cell Cycle Arrest p16->Cell_Cycle_Arrest CyclinD1_CDK4->Cell_Cycle_Arrest

Caption: Mechanism of this compound-induced cell cycle arrest.

cluster_inflammation Arctigenin Anti-inflammatory Signaling Arctigenin Arctigenin PI3K_Akt PI3K/Akt Pathway Arctigenin->PI3K_Akt mTORC1 mTORC1 Arctigenin->mTORC1 NF_kB NF-κB Pathway Arctigenin->NF_kB NLRP3 NLRP3 Inflammasome Arctigenin->NLRP3 PI3K_Akt->NF_kB Th1_Th17 Th1/Th17 Differentiation mTORC1->Th1_Th17 Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB->Inflammatory_Cytokines NLRP3->Inflammatory_Cytokines Th1_Th17->Inflammatory_Cytokines

Caption: Key signaling pathways modulated by Arctigenin in inflammation.

cluster_neuroprotection Arctigenin Neuroprotective Signaling Arctigenin Arctigenin EPO_EPOR EPO/EPOR Arctigenin->EPO_EPOR Neuroinflammation Neuroinflammation (Microglia activation, IL-1β, TNF-α) Arctigenin->Neuroinflammation JAK2_STAT5 JAK2-STAT5 Pathway EPO_EPOR->JAK2_STAT5 Neuronal_Survival Neuronal Survival JAK2_STAT5->Neuronal_Survival Neuroinflammation->Neuronal_Survival

References

Unraveling the Biological Activities of Nortracheloside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of natural compounds is a critical endeavor. Nortracheloside, a lignan isolated from the medicinal plant Trachelospermum jasminoides, has garnered interest for its potential biological effects. This guide provides a comparative overview of published findings on this compound, presenting available data on its anti-inflammatory and anticancer activities. Due to the limited specific data available for this compound, this guide also includes comparative data for other relevant lignans and compounds to provide a broader context for its potential efficacy.

Anti-Inflammatory Activity

While direct and extensive quantitative data on the anti-inflammatory effects of this compound remains limited in publicly accessible literature, studies on the extracts of Trachelospermum jasminoides, rich in lignans including this compound, suggest a basis for its anti-inflammatory potential. The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of nitric oxide (NO) production and the cyclooxygenase (COX) enzymes.

To provide a comparative perspective, the following table includes data on the anti-inflammatory activity of other natural compounds, illustrating typical metrics used in such studies.

Compound/ExtractAssayCell Line/ModelConcentration% Inhibition of NO ProductionIC50 Value
This compound ---Data not availableData not available
Eriosema montanum Methanolic ExtractNitric Oxide (NO) InhibitionRAW 264.7 Macrophages100 µg/mLSignificant Inhibition35.78 µg/mL[1]
Fraction FF from E. montanumNitric Oxide (NO) InhibitionRAW 264.7 Macrophages--16.43 µg/mL[1]
Genistin (from E. montanum)Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages--> 100 µg/mL[1]
Pfaffia townsendii Ethanolic ExtractCarrageenan-induced paw edemaAnimal model-Significant Inhibition-
Tiliroside (from P. townsendii)Carrageenan-induced paw edemaAnimal model-Significant Inhibition-
Patuletin 3-O-β-D-glucopyranoside (from P. townsendii)Carrageenan-induced paw edemaAnimal model-Significant Inhibition-

Experimental Protocol: Nitric Oxide (NO) Production Assay

A common method to assess the anti-inflammatory activity of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 246.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 104 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for a specific period (e.g., 1 hour).

  • Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production, except for the control group.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many natural compounds are mediated through the downregulation of pro-inflammatory signaling pathways. A key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is activated by inflammatory stimuli like LPS.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Nucleus->iNOS COX2 COX-2 Gene Nucleus->COX2 TNFa TNF-α Gene Nucleus->TNFa NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines TNFa->Cytokines This compound This compound (Hypothesized) This compound->IKK Inhibits (Potential Mechanism)

Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Anticancer Activity

The following table presents a compilation of IC50 values for other compounds against different cancer cell lines to serve as a benchmark for potential future studies on this compound.

CompoundCancer Cell LineCell TypeIC50 Value (µM)
This compound --Data not available
Compound 1 (Oleoyl Hybrid)HTB-26Breast Cancer10-50[2]
Compound 1 (Oleoyl Hybrid)PC-3Pancreatic Cancer10-50[2]
Compound 1 (Oleoyl Hybrid)HepG2Hepatocellular Carcinoma10-50[2]
Compound 2 (Oleoyl Hybrid)HCT116Colorectal Cancer0.34[2]
5-FluorouracilHCT116Colorectal CancerComparable to Compound 2[2]
ErlotinibHCT116Colorectal Cancer17.86 ± 3.22[3]
ErlotinibA549Lung Adenocarcinoma19.41 ± 2.38[3]
ErlotinibA375Melanoma23.81 ± 4.17[3]
CisplatinA549Lung Adenocarcinoma26.00 ± 3.00 µg/mL

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway: Induction of Apoptosis

A common mechanism by which anticancer compounds exert their effect is through the induction of apoptosis (programmed cell death). This can be triggered through various signaling pathways, often involving the activation of caspases.

G Simplified Apoptotic Pathway This compound This compound (Hypothesized) Mitochondria Mitochondria This compound->Mitochondria Induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized pro-apoptotic mechanism of this compound.

The available scientific literature suggests that this compound, as a lignan from Trachelospermum jasminoides, holds promise for its biological activities, particularly in the realms of anti-inflammatory and anticancer effects. However, there is a clear need for further research to quantify these effects, elucidate the specific signaling pathways involved, and compare its efficacy directly with other established compounds. The experimental protocols and comparative data presented in this guide are intended to provide a framework for future investigations into the therapeutic potential of this compound. As more data becomes available, a more comprehensive understanding of its biological role and potential applications in drug development will emerge.

References

Nortracheloside: A Comparative Analysis of its Potential Activity in Drug-Resistant vs. Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the lignan nortracheloside, focusing on its potential efficacy in drug-sensitive versus drug-resistant cancer cell lines. While direct comparative studies on this compound's activity in resistant versus sensitive cell lines are limited in publicly available literature, this document synthesizes the known cytotoxic effects of this compound and juxtaposes them with established mechanisms of drug resistance. Furthermore, it outlines the requisite experimental protocols to rigorously evaluate its potential in overcoming chemoresistance.

This compound: Profile and Cytotoxic Activity

This compound is a lignan isolated from Trachelospermum jasminoides (Lindl.) Lem[1]. Lignans are a class of polyphenols that have garnered significant interest for their diverse biological activities, including anticancer properties. The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines, demonstrating its potential as an anticancer agent.

Table 1: Reported IC50 Values for this compound and Related Compounds in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Derivative 1HTB-26Breast Cancer10 - 50[2]
This compound Derivative 1PC-3Pancreatic Cancer10 - 50[2]
This compound Derivative 1HepG2Hepatocellular Carcinoma10 - 50[2]
This compound Derivative 1HCT116Colorectal Cancer22.4[2]
This compound Derivative 2HCT116Colorectal Cancer0.34[2]

Note: The table presents available data on this compound derivatives as found in the literature. Specific IC50 values for the parent compound this compound across a wide range of sensitive and resistant cell lines are not extensively documented.

The Challenge of Drug Resistance in Cancer

The development of multidrug resistance (MDR) is a primary obstacle to successful chemotherapy[3]. Cancer cells can evade the cytotoxic effects of anticancer drugs through various mechanisms. Understanding these mechanisms is crucial for developing novel therapeutic strategies to overcome resistance.

Key Mechanisms of Drug Resistance:
  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2), actively pumps chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

  • Alterations in Drug Targets: Mutations or modifications in the molecular target of a drug can prevent the drug from binding effectively, thereby rendering it inactive.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt and NF-κB pathways, can counteract the cytotoxic effects of chemotherapy.

  • Enhanced DNA Repair Mechanisms: Cancer cells can enhance their DNA repair machinery to more efficiently fix the DNA damage induced by many chemotherapeutic agents.

  • Dysregulation of Apoptosis: Evasion of programmed cell death (apoptosis) is a hallmark of cancer. Resistant cells often have defects in apoptotic pathways, for instance, through the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

Potential of this compound in Overcoming Drug Resistance

While direct evidence is pending, the chemical nature of this compound as a lignan suggests potential mechanisms by which it might circumvent or overcome drug resistance. Many plant-derived natural products have demonstrated the ability to modulate pathways associated with chemoresistance.

  • Modulation of ABC Transporters: Some flavonoids and other natural compounds have been shown to inhibit the function of ABC transporters, thereby increasing the intracellular accumulation of co-administered chemotherapeutic drugs[4]. The potential of this compound to act as an ABC transporter inhibitor warrants investigation.

  • Induction of Apoptosis: Phytochemicals can induce apoptosis through various signaling pathways, including the modulation of the Bcl-2 family of proteins and activation of caspases[5]. If this compound can trigger apoptosis through a pathway that is still functional in resistant cells, it could be effective where other drugs fail.

  • Inhibition of Pro-Survival Pathways: The ability of natural compounds to inhibit pro-survival signaling pathways is a key area of cancer research. Investigating the effect of this compound on pathways like PI3K/Akt could reveal its potential to re-sensitize resistant cells to chemotherapy.

Experimental Protocols for Comparative Analysis

To definitively assess the activity of this compound in resistant versus sensitive cell lines, a series of well-defined experiments are required.

Experimental Workflow for Comparative Cytotoxicity Studies

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Sensitive Cell Line (e.g., A549) C Seed cells in 96-well plates A->C B Resistant Cell Line (e.g., A549/CDDP) B->C D Treat with serial dilutions of this compound C->D E Cytotoxicity Assay (MTT/SRB) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot (Apoptotic & Resistance Markers) D->G H Calculate IC50 Values E->H I Quantify Apoptosis F->I J Analyze Protein Expression G->J K Comparative Analysis H->K I->K J->K

Caption: Workflow for comparing this compound activity in sensitive vs. resistant cells.

A. Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed both sensitive and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat sensitive and resistant cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

C. Western Blot Analysis
  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and drug resistance (e.g., P-gp, BCRP).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

Signaling Pathways in Drug Resistance and Apoptosis

The interplay between pro-survival and pro-apoptotic signaling pathways is a critical determinant of a cancer cell's response to chemotherapy. A simplified representation of these pathways is provided below.

Simplified Signaling Pathway of Apoptosis and Drug Resistance

G cluster_0 Pro-Survival cluster_1 Drug Resistance cluster_2 Apoptosis PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 Akt->Bcl2 ABC ABC Transporters NFkB->ABC NFkB->Bcl2 Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->Akt Inhibits? This compound->ABC Inhibits? This compound->Bax Induces This compound->Bcl2 Inhibits

Caption: Potential modulation of apoptosis and resistance pathways by this compound.

Conclusion

While the existing data on this compound is promising, further research is imperative to elucidate its specific activity against drug-resistant cancer cell lines. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of how this compound interacts with the molecular machinery of drug resistance will be pivotal in determining its potential as a novel therapeutic agent or as an adjuvant to conventional chemotherapy, with the ultimate goal of improving outcomes for cancer patients.

References

A Head-to-Head Comparison of Nortracheloside Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Nortracheloside, a lignan with demonstrated pharmacological potential, presents a case in point. While direct head-to-head comparative studies on the extraction of this compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview of established and modern techniques applicable to the extraction of lignans from plant matrices. By understanding the principles, advantages, and disadvantages of each method, researchers can select and optimize an effective strategy for obtaining this compound for further investigation.

This guide synthesizes information from studies on lignan extraction to present a comparative analysis of relevant techniques. We will delve into the methodologies of conventional and modern extraction methods, providing generalized experimental protocols and visual workflows to aid in the design of your extraction strategy.

Comparative Overview of Extraction Techniques for Lignans

The selection of an extraction technique is a trade-off between yield, purity, cost, environmental impact, and the chemical nature of the target compound. For lignans like this compound, a variety of methods can be employed, each with its own set of operational parameters and outcomes.

TechniquePrincipleGeneral Advantages for Lignan ExtractionGeneral Disadvantages for Lignan ExtractionKey Optimization Parameters
Maceration Soaking the plant material in a solvent for an extended period to allow the soluble compounds to diffuse out.Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower extraction efficiency, requires large solvent volumes.Solvent type, particle size, temperature, extraction time, agitation.
Soxhlet Extraction Continuous extraction with a hot solvent, allowing for efficient extraction with a smaller volume of solvent.Higher extraction efficiency than maceration, requires less solvent.Can degrade thermolabile compounds due to prolonged exposure to heat.Solvent type, cycle time, temperature.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.Reduced extraction time, lower solvent consumption, increased yield, suitable for thermolabile compounds at controlled temperatures.[1]Potential for localized heating, equipment cost.Solvent type, ultrasonic power and frequency, temperature, extraction time, solid-to-solvent ratio.[1][2][3][4]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.Very short extraction times, reduced solvent consumption, higher yields.[5]Potential for thermal degradation of sensitive compounds, requires microwave-transparent solvents, equipment cost.[6][7][8]Solvent type, microwave power, temperature, extraction time, solid-to-solvent ratio.[5][7][8]
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (commonly CO2) as the solvent, which has properties of both a liquid and a gas."Green" technology (non-toxic solvent), high selectivity, extracts are free of organic solvents.High initial equipment cost, may require a co-solvent for polar compounds like some lignans.Pressure, temperature, CO2 flow rate, co-solvent type and percentage.

Experimental Protocols

Below are generalized protocols for a conventional and a modern extraction technique applicable to this compound, based on established methods for lignan extraction. Researchers should optimize these protocols for their specific plant material and research goals.

Protocol 1: Maceration followed by Column Chromatography Purification

This protocol outlines a traditional approach for the extraction and purification of lignans.

1. Preparation of Plant Material:

  • Collect and identify the plant material (e.g., roots or stems of Wikstroemia species).

  • Air-dry the plant material in the shade to a constant weight.

  • Grind the dried material into a coarse powder.

2. Maceration:

  • Weigh the powdered plant material and place it in a large glass container.

  • Add a suitable solvent, such as 70% ethanol or methanol, at a solid-to-solvent ratio of 1:10 (w/v).

  • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Repeat the maceration process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Column Chromatography Purification:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TTC).

  • Combine the fractions containing the purified this compound (identified by comparison with a standard, if available).

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol describes a modern, more efficient extraction method.

1. Preparation of Plant Material:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Ultrasound-Assisted Extraction:

  • Place a known amount of the powdered plant material into an extraction vessel.

  • Add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes).[3] Maintain a constant temperature using a cooling water bath.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

3. Purification:

  • The crude extract obtained from UAE can be further purified using column chromatography as described in Protocol 1.

Mandatory Visualizations

Extraction_Workflow Start Plant Material (e.g., Wikstroemia sp.) Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (HPLC, MS) Pure_Compound->Analysis

Caption: General experimental workflow for this compound extraction and purification.

Logical_Relationships cluster_params Extraction Parameters cluster_outcomes Desired Outcomes Solvent Solvent Type & Concentration Yield This compound Yield Solvent->Yield Purity Purity of Extract Solvent->Purity Time Extraction Time Time->Yield Time->Purity Temp Temperature Temp->Yield Temp->Purity Power Ultrasonic/Microwave Power Power->Yield Power->Purity Ratio Solid-to-Solvent Ratio Ratio->Yield Ratio->Purity

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Nortracheloside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Nortracheloside, a lignan isolated from Trachelospermum jasminoides (Lindl.) Lem, intended to be your preferred source for handling and safety information.[1]

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Adherence to proper disposal protocols is crucial to prevent harm to personnel and the environment. The primary directive for this compound waste is to dispose of the contents and container to an approved waste disposal plant .[2] Do not dispose of this compound down the drain or in regular trash.[3][4]

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard and disposal information for this compound.

CharacteristicInformationSource
Chemical Name This compound[2]
CAS Number 33464-78-7[2]
Primary Hazards Harmful if swallowed (Acute toxicity, Oral, Category 4).[2][2]
Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[2][2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][2]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Handling Precautions:

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear impervious clothing.

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[2]

  • Ventilation: Use only in areas with appropriate exhaust ventilation.[2]

  • Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

2. Waste Collection:

  • Solid Waste:

    • For chemically contaminated lab trash such as absorbent paper, gloves, and benchcoats, double-bag the waste in clear plastic bags.[5]

    • Seal each bag individually.[5]

    • For pure this compound or mixtures, collect in a designated, compatible hazardous waste container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a leak-proof container with a screw-on cap.[5] Corks and parafilm are not acceptable closures.[5]

    • If the original container is not suitable for waste collection, transfer the waste to a new, appropriate container and label it accordingly.[5]

3. Waste Container Requirements:

  • Compatibility: Store chemical waste in containers that are compatible with the material they contain.[6] Plastic bottles are often preferred over glass when compatibility is not an issue.[3]

  • Condition: Ensure waste containers are in good condition, with no rust or leaks.[6]

  • Closure: Keep waste containers securely closed except when adding waste.[5][6]

  • Secondary Containment: Place the primary waste container in a secondary container that is chemically compatible and can hold 110% of the volume of the primary container to capture any potential spills or leaks.[5]

4. Labeling and Storage:

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[3]

    • The label must include the full common chemical name ("this compound") and the quantity of the waste. For mixtures, list each chemical component.[3] Abbreviations and chemical formulas are not acceptable.[3][6]

    • Include the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact number.[3]

  • Storage:

    • Store this compound waste in a designated hazardous waste storage area.

    • Segregate incompatible wastes. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]

    • Store at -20°C for powder or -80°C if in solvent, away from direct sunlight and sources of ignition.[2]

5. Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Nortracheloside_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container collect Collect Waste container->collect labeling Label Container: 'Hazardous Waste' Contents, Date, PI Info collect->labeling storage Store in Designated Area (-20°C or -80°C) with Secondary Containment labeling->storage segregate Segregate from Incompatible Materials storage->segregate contact_ehs Contact EHS or Licensed Waste Contractor segregate->contact_ehs disposal Transfer to Approved Waste Disposal Plant contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Nortracheloside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Nortracheloside, tailored for research scientists and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Safety Data Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative to handle this compound with care to avoid personal injury and environmental contamination. While there are no established occupational exposure limit values, adherence to the safety protocols outlined below is mandatory[1].

Identifier Value Source
CAS Number 33464-78-7[1]
Molecular Formula C26H32O12[1]
Molecular Weight 536.53[1]
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Storage Conditions Store powder at -20°C. Store in solvent at -80°C. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound[1]:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes.

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and change them immediately if contact with the compound is suspected.

  • Body Protection: An impervious laboratory coat or clothing is necessary to prevent skin contact. Long sleeves with tight-fitting cuffs are recommended.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation. Work should be conducted in an area with appropriate exhaust ventilation, such as a chemical fume hood[1].

Operational and Disposal Plans

Adherence to standardized operational and disposal procedures is critical for safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and an eye wash station are accessible[1]. The work area, particularly within the chemical fume hood, should be clean and uncluttered.

  • Weighing and Reconstitution: When handling the powdered form, conduct all weighing and reconstitution activities within a chemical fume hood to prevent inhalation of dust. Avoid the formation of dust and aerosols[1].

  • During Use: Do not eat, drink, or smoke in the designated handling area[1]. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Storage: After use, ensure the container is tightly sealed and stored at the recommended temperature (-20°C for powder or -80°C in solvent) in a well-ventilated area[1].

Accidental Release Measures

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal: Collect all contaminated materials in a sealed container for disposal as hazardous waste[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Place all contaminated materials, including empty containers, used PPE, and spill cleanup materials, into a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal plant in accordance with all applicable federal, state, and local regulations[1]. Do not allow the product to enter drains, water courses, or the soil[1].

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Nortracheloside_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_storage 4. Storage A Verify accessible safety shower and eye wash station B Don appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator A->B C Prepare work area (Chemical Fume Hood) B->C D Weigh/handle this compound powder inside fume hood C->D E Perform experimental procedures D->E F Decontaminate work surfaces and equipment E->F J Return primary container to secure, temperature-controlled storage (-20°C or -80°C) E->J Spill Accidental Release? E->Spill G Segregate and seal all waste in labeled container F->G H Properly doff and dispose of PPE G->H I Wash hands thoroughly H->I Spill->F No Cleanup Follow Accidental Release Measures Spill->Cleanup Yes Cleanup->G

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.